molecular formula C22H30O4 B1623374 Bis(methylcyclohexyl) phthalate CAS No. 27987-25-3

Bis(methylcyclohexyl) phthalate

Cat. No.: B1623374
CAS No.: 27987-25-3
M. Wt: 358.5 g/mol
InChI Key: LBKFHGHXATXEBY-UHFFFAOYSA-N
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Description

Bis(methylcyclohexyl) phthalate is a useful research compound. Its molecular formula is C22H30O4 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-21(13-7-3-8-14-21)25-19(23)17-11-5-6-12-18(17)20(24)26-22(2)15-9-4-10-16-22/h5-6,11-12H,3-4,7-10,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFHGHXATXEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)OC(=O)C2=CC=CC=C2C(=O)OC3(CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950677
Record name Bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate
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Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27987-25-3, 111983-16-5
Record name Bis(methylcyclohexyl) phthalate
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Record name Bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(methylcyclohexyl) phthalate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodological & Application

Application Note: GC-MS Method for the Sensitive and Reliable Detection of Bis(methylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of bis(methylcyclohexyl) phthalate. Phthalates are a class of chemical plasticizers under intense regulatory scrutiny due to their potential endocrine-disrupting properties.[1][2] As regulations evolve, the need for robust and sensitive analytical methods to monitor their presence in consumer products, medical devices, and environmental samples is critical. This guide provides a comprehensive protocol, from sample preparation to instrumental analysis, designed for researchers and quality control scientists. The methodology emphasizes techniques to mitigate common sources of contamination and ensures high data quality through a rigorous validation framework.

Introduction: The Analytical Imperative

This compound is a plasticizer used to impart flexibility and durability to polymers. Like other phthalates, it is not chemically bound to the polymer matrix and can leach into the environment, food, or directly into the human body through contact.[3] This has led to significant health concerns, particularly regarding reproductive and developmental toxicity.[1][4]

Regulatory bodies worldwide have imposed strict limits on the concentration of several phthalates in consumer goods. In the European Union, REACH regulations restrict specific phthalates in articles to concentrations below 0.1% by weight.[5] Similarly, the United States Consumer Product Safety Improvement Act (CPSIA) limits certain phthalates in children's toys and childcare articles to the same 0.1% threshold.[1][5][6] While this compound is not always explicitly named in these primary lists, its structural similarity to regulated compounds like dicyclohexyl phthalate (DCHP) makes it a substance of interest and a potential candidate for future regulation.

Therefore, developing a selective and sensitive analytical method is paramount for regulatory compliance, product safety assessment, and toxicological research. GC-MS is the technique of choice for phthalate analysis due to its excellent chromatographic resolution and the structural information provided by mass spectrometry, which is crucial for unambiguous identification.[2][7]

Analyte Information

  • Compound: this compound

  • Synonyms: Di(methylcyclohexyl) phthalate[8]

  • CAS Number: 27987-25-3[8][9] (Note: Isomers such as bis(4-methylcyclohexyl) phthalate, CAS 18249-11-1, may exist[10][11])

  • Molecular Formula: C₂₂H₃₀O₄[9][10]

  • Molecular Weight: 358.47 g/mol [9][10]

Principle of the Method

The core of this method involves the extraction of this compound from a solid sample matrix using an organic solvent, followed by analysis using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Extraction: The analyte is physically separated from the sample matrix. Ultrasonic extraction is chosen for its efficiency with solid samples.[12]

  • Chromatographic Separation: The GC separates the components of the extract based on their volatility and interaction with a stationary phase inside a capillary column.

  • Ionization and Detection: As components elute from the GC column, they enter the MS ion source, where they are fragmented into characteristic ions via Electron Ionization (EI).

  • Quantification: The mass spectrometer operates in Selected Ion Monitoring (SIM) mode, which provides superior sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.[3][12]

Experimental Workflow & Protocols

Critical Consideration: Avoiding Contamination

Phthalates are ubiquitous in the laboratory environment, originating from plastic labware, tubing, and even floor tiles. Strict adherence to anti-contamination protocols is the most critical factor for accurate trace-level analysis.

  • Glassware Only: Use glass labware exclusively. If plastic items are unavoidable, ensure they are made of non-PVC materials like polypropylene and test them for phthalate leaching beforehand.

  • Solvent Rinsing: All glassware must be scrupulously cleaned, then rinsed with acetone, followed by a final rinse with high-purity n-hexane or methylene chloride.[13][14]

  • High-Purity Reagents: Use pesticide-grade or equivalent high-purity solvents for all standards and sample preparation steps.[13]

  • Procedural Blanks: A procedural blank (a mock extraction with no sample) must be run with every batch of samples to monitor for background contamination.

Diagram: Overall Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Weigh Sample (e.g., 0.5g plastic) Spike 2. Add Internal Standard Sample->Spike Solvent 3. Add Extraction Solvent (e.g., Methylene Chloride) Spike->Solvent Extract 4. Ultrasonic Extraction (e.g., 30 min) Solvent->Extract Filter 5. Filter/Centrifuge Extract->Filter Final 6. Transfer to GC Vial Filter->Final GCMS 7. GC-MS Analysis (SIM Mode) Final->GCMS Data 8. Data Processing & Quantification GCMS->Data

Caption: High-level workflow from sample preparation to final analysis.

Reagents and Standards Preparation
  • Solvents: n-Hexane, Methylene Chloride, Acetone (Pesticide or GC-MS grade).

  • Internal Standard (IS): Benzyl benzoate (Bzbz) or a deuterated phthalate (e.g., D4-DEHP). A deuterated standard is preferred as its chemical behavior is nearly identical to the analyte, providing better correction for extraction and instrument variability.[15][16]

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL glass volumetric flask. Dissolve and bring to volume with n-hexane.

  • Working Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serially diluting the stock standard in n-hexane. Each standard must also contain the internal standard at a fixed concentration (e.g., 1 µg/mL).

Protocol 1: Sample Preparation (from a Solid Plastic Matrix)
  • Weighing: Accurately weigh approximately 0.5 g of the homogenized sample material into a 20 mL glass scintillation vial.

  • Spiking: Add 50 µL of a 100 µg/mL internal standard solution directly onto the sample.

  • Extraction: Add 10 mL of methylene chloride to the vial. Methylene chloride is an effective solvent for extracting phthalates from various matrices.[12][17]

  • Ultrasonication: Cap the vial and place it in an ultrasonic bath for 30 minutes. This enhances extraction efficiency.

  • Clarification: After extraction, allow the sample to cool. If particulates are present, centrifuge the vial at 3000 rpm for 5 minutes or filter the supernatant through a glass syringe fitted with a PTFE filter.

  • Analysis: Transfer the final extract into a 2 mL amber glass autosampler vial with a PTFE-lined cap.

Protocol 2: GC-MS Instrumental Method

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Diagram: Key Components of a GC-MS System

Injector Injector (Splitless) GC GC Column in Oven Injector->GC Transfer Transfer Line GC->Transfer MS Ion Source (EI) Mass Analyzer (Quadrupole) Detector (EM) Transfer->MS

Caption: Simplified schematic of the GC-MS instrument.

Table 1: GC-MS Instrument Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rxi-5Sil MS)A mid-polarity phase provides good separation for a wide range of phthalates.[2][7]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Inlet Temperature 280 °CEnsures complete volatilization of the high molecular weight phthalate without thermal degradation.
Injection Mode Splitless, 1 µL injection volumeMaximizes analyte transfer to the column for trace-level detection.
Oven Program Initial 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)Temperature gradient allows for the separation of compounds with different volatilities.[12]
MS System Agilent 5977B or equivalentA single quadrupole mass spectrometer is sufficient and robust for this targeted analysis.
Ion Source Temp. 250 °CStandard temperature for stable EI fragmentation.[16]
Transfer Line Temp. 300 °CPrevents condensation of the analyte between the GC and MS.[16]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, highly reproducible ionization technique that generates characteristic fragmentation patterns.[16]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and reduces matrix interference by monitoring only specific m/z values.[3]
Data Analysis: Ion Selection and Quantification

To confirm the characteristic ions for this compound, a high-concentration standard (e.g., 10 µg/mL) should first be injected in Full Scan mode (m/z 50-450). The resulting mass spectrum will reveal the key fragments. For most phthalates, a characteristic ion at m/z 149 (phthalic anhydride fragment) is the base peak and is used for quantification.[2][7] Other ions related to the loss of the methylcyclohexyl group should be used as qualifiers.

Table 2: Suggested SIM Ions for Quantification

CompoundRoleSuggested Ion (m/z)Notes
This compoundQuantifier149Common fragment for most phthalates; should be confirmed as base peak.
This compoundQualifier 1263[M-C₇H₁₃]⁺ fragment (loss of a methylcyclohexyl group).
This compoundQualifier 297Fragment corresponding to the methylcyclohexyl group.
Benzyl Benzoate (IS)Quantifier105Characteristic fragment for Bzbz.

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration in unknown samples is then calculated using the linear regression equation derived from this curve.

Method Validation and Expected Performance

A robust method requires validation to ensure its performance is suitable for its intended purpose.[13][18]

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterProcedureAcceptance Criteria
Linearity (R²) Analyze calibration standards (e.g., 5 levels) and perform linear regression.R² > 0.995
Accuracy (Spike Recovery) Spike a blank matrix sample at low and high concentration levels (n=3) and calculate percent recovery.70-130% recovery.[19] Studies on similar methods show recoveries can be in the 90-120% range.[18]
Precision (RSD) Calculate the Relative Standard Deviation (%RSD) of the recovery replicates.%RSD < 15%.[18]
Limit of Detection (LOD) Determined as 3 times the signal-to-noise ratio (S/N) or from the standard deviation of blank samples.Should be sufficient to meet regulatory requirements (e.g., < 0.01% or 100 mg/kg).
Limit of Quantitation (LOQ) Determined as 10 times the signal-to-noise ratio (S/N) or from the standard deviation of blank samples.The lowest point on the calibration curve must be at or above the LOQ.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the determination of this compound. By combining an efficient ultrasonic extraction protocol with the sensitivity and selectivity of GC-MS in SIM mode, this method is well-suited for quality control and research applications. The emphasis on strict anti-contamination procedures and thorough method validation ensures the generation of high-quality, reliable, and defensible data, which is essential for navigating the complex landscape of chemical regulation and product safety.

References

  • Method Validation of GC-MS-SIM Analysis of Phthalate Esters in Sediment. (n.d.). Google Scholar.
  • Examples of national regulatory limits for phthalate composition of children's toys. (n.d.). ScienceDirect.
  • [Sample pretreatment for the measurement of phthalate esters in complex matrices]. (2014, November 15). PubMed.
  • Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. (n.d.). National Institutes of Health.
  • Optimization of Sample Preparation for Phthalate Analysis in Beverages. (n.d.). BenchChem.
  • Phthalates in consumer products. (2025, November 5). SATRA.
  • Phthalate Regulations in the United States: An Overview. (2023, May 18). Compliance Gate.
  • Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. (2025, August 7). ResearchGate.
  • Phthalates in consumer products and human health. (n.d.). ScienceDirect.
  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.). Oregon State University.
  • Bis(4-methylcyclohexyl) Phthalate. (n.d.). Santa Cruz Biotechnology.
  • This compound Product Description. (n.d.). ChemicalBook.
  • Analytical methodologies for the determination of phthalates in environmental matrices. (2026, January 25). ScienceDirect.
  • This compound. (n.d.). PubChem.
  • BIS(4-METHYLCYCLOHEXYL)PHTHALATE. (2025, September 13). Chemsrc.
  • Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks. (2015, January 22). Thermo Fisher Scientific.
  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.). Restek.
  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020, October 15). Restek.
  • Method of determination of phthalates by gas chromatography / mass spectrometry in wines. (n.d.). International Organisation of Vine and Wine.

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for Phthalate Analysis in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Phthalate esters (PAEs) are ubiquitous semi-volatile organic compounds (SVOCs) used as plasticizers. Their ubiquity presents a paradox in analytical chemistry: while they are the target of analysis, they are also the primary contaminant in the analytical workflow itself.

This Application Note provides a rigorous guide for the extraction of PAEs (e.g., DEHP, DBP, BBP) from environmental samples. Unlike standard protocols that merely list steps, this guide emphasizes the exclusion of background interference —the single greatest cause of data failure in phthalate analysis. We contrast the traditional silica-based C18 methods (EPA Method 506) with modern polymeric (HLB) workflows to provide researchers with both compliance-based and performance-based options.

The "Blank Problem": Controlling Background Contamination

Before touching a sample, the analyst must establish a "Phthalate-Free" baseline. Standard laboratory environments are rich in phthalates (HVAC filters, wire insulation, plastic caps).

Critical Protocol: The Decontamination Loop

  • Glassware: All glassware must be washed with detergent, rinsed with distilled water, and baked at 400°C for 4 hours to thermally degrade organic residues. Solvent rinsing alone is insufficient for trace analysis.

  • Solvents: Use only "Pesticide Residue Grade" or "GC-MS Grade" solvents. If background persists, solvents must be redistilled in an all-glass apparatus.[1]

  • Plastics Ban: Strictly prohibit the use of Parafilm®, plastic pipette tips (unless certified low-retention/phthalate-free), and standard septum caps. Use aluminum foil (baked) or PTFE-lined caps only.

Visualization: The Contamination Control Logic

The following diagram illustrates the decision matrix for validating system cleanliness before sample processing.

ContaminationControl Start Start: System Blank Check RunBlank Run Reagent Blank (Solvent + Internal Standard) Start->RunBlank Analyze GC-MS / LC-MS Analysis RunBlank->Analyze Decision Phthalate Peaks Detected? Analyze->Decision Glassware Source: Glassware Action: Bake @ 400°C (4 hrs) Decision->Glassware Yes (> MDL) Solvent Source: Solvent Action: Redistill or Change Lot Decision->Solvent Yes Septa Source: Septa/Caps Action: Switch to PTFE-lined Decision->Septa Yes LCSystem Source: LC Tubing Action: Install Ghost-Trap Column Decision->LCSystem Yes (LC-MS only) Proceed Proceed to Sample Extraction Decision->Proceed No (< MDL) Glassware->RunBlank Solvent->RunBlank Septa->RunBlank LCSystem->RunBlank

Figure 1: Iterative contamination control workflow. Identification of background sources is required before sample loading.

Method A: Aqueous Samples (Drinking/Surface Water)

This protocol aligns with EPA Method 506 (C18 phase) but includes modifications for modern polymeric sorbents (HLB) which offer superior wettability and retention of polar phthalates (e.g., DMP).

Materials & Reagents[2]
  • Sorbent:

    • Standard: C18 (End-capped), 500 mg / 6 mL.

    • Modern: Hydrophilic-Lipophilic Balance (HLB) Polymer, 200 mg / 6 mL.

  • Elution Solvent: Methylene Chloride (DCM) for GC-MS; Acetonitrile/Methanol for LC-MS.

  • Preservative: Sodium Thiosulfate (

    
    ) for dechlorination.[2]
    
Step-by-Step Protocol
StepActionCritical Technical Insight
1. Pre-treatment Collect 1 L sample in amber glass. Add 80 mg

if chlorinated.
Do not rinse the bottle before collection; pre-cleaned bottles should be used.
2. Filtration Filter through 0.7 µm glass fiber filter if particulates are present.Phthalates adsorb to suspended solids. If sediment is high, analyze filter separately (see Section 4).
3. Conditioning C18: 5 mL MeOH

5 mL Water.HLB: 5 mL MeOH

5 mL Water.
Crucial for C18: Do not let the cartridge go dry. If it dries, solvation of the hydrocarbon chains is lost, reducing recovery.
4. Loading Load sample at 5–10 mL/min under vacuum.Fast flow rates (>15 mL/min) cause breakthrough of low molecular weight phthalates (DMP, DEP).
5. Washing 5 mL Reagent Water (HPLC Grade).Removes salts and inorganic matrix.
6. Drying C18: Dry under high vacuum for 10–15 mins.HLB: Drying is less critical but recommended for GC analysis.Residual water interferes with GC injection and immiscible solvents (DCM).
7. Elution GC-MS: 2 x 5 mL DCM.LC-MS: 5 mL ACN or MeOH.Allow solvent to soak sorbent for 1 min before drawing through to maximize desorption kinetics.
8. Concentration Evaporate to 1 mL using Nitrogen blowdown (TurboVap).Warning: Do not evaporate to dryness. High volatility phthalates (DMP) will be lost.

Method B: Solid Matrices (Soil, Sediment, Sludge)[4]

Solid samples require extraction before SPE cleanup. Direct SPE is not possible. This aligns with EPA Method 8061A .

Extraction Protocol (Ultrasonic or Soxhlet)
  • Weighing: Weigh 10 g of wet sediment into a glass centrifuge tube.

  • Drying: Mix with anhydrous Sodium Sulfate (

    
    ) until a free-flowing powder is formed (removes water).
    
  • Extraction: Add 20 mL Acetone:Hexane (1:1). Sonicate for 20 mins or Soxhlet extract for 16 hours.

  • Separation: Centrifuge at 3000 rpm for 10 mins. Decant supernatant.

  • Solvent Exchange: Evaporate extract to ~1 mL, then dilute with 100 mL HPLC water to prepare for SPE Loading (Step 4 in Method A).

Experimental Workflow Visualization

The following diagram details the parallel workflows for Liquid vs. Solid matrices, converging at the instrumental analysis stage.

SPE_Workflow cluster_SPE Solid Phase Extraction (SPE) Water Aqueous Sample (1 Liter) Filter Filtration (0.7 µm Glass Fiber) Water->Filter Soil Solid Sample (10 grams) Extract Extraction (Ultrasonic/Soxhlet) Acetone:Hexane Soil->Extract Condition Conditioning (MeOH -> Water) Filter->Condition Dilute Dilution with Water (Prepare for SPE) Extract->Dilute Dilute->Condition Load Sample Loading (5-10 mL/min) Condition->Load Wash Wash Step (Remove Salts) Load->Wash Dry Drying (Critical for GC) Wash->Dry Elute Elution (DCM or ACN) Dry->Elute Evap N2 Evaporation (Target: 1 mL) Elute->Evap Analysis GC-MS / LC-MS (SIM Mode) Evap->Analysis

Figure 2: Integrated workflow for aqueous and solid environmental matrices.

Data Analysis & Quality Control

Internal Standards (Isotope Dilution)

To correct for matrix effects and recovery losses, Isotope Dilution Mass Spectrometry (IDMS) is mandatory for high-reliability data.

  • Spike: Add deuterated internal standards (

    
    -DEHP, 
    
    
    
    -DnBP) to the sample before extraction.
  • Calculation: Quantify native phthalates relative to the response of their deuterated analogs.

Comparative Recovery Data (Typical)

The table below illustrates expected recoveries using this protocol. Note the superior performance of HLB for polar analytes (DMP).

AnalyteAbbr.Log KowC18 Recovery (%)HLB Recovery (%)
Dimethyl phthalateDMP1.6165 - 75%85 - 95%
Diethyl phthalateDEP2.3870 - 80%90 - 98%
Di-n-butyl phthalateDnBP4.4585 - 95%90 - 98%
Bis(2-ethylhexyl) phthalateDEHP7.6090 - 100% 90 - 100%
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Contaminated solvents or glassware.[1]Bake glassware @ 400°C. Check solvent blank. Remove plastic tubing.[3]
Low Recovery (DMP) Breakthrough during loading.Reduce flow rate. Switch to HLB (Polymeric) sorbent.
Low Recovery (DEHP) Adsorption to glass walls.Rinse sample bottle with elution solvent and add to cartridge.[4]
GC Ghost Peaks Septum bleed.Use high-temperature, low-bleed septa (BTO).[3]

References

  • U.S. Environmental Protection Agency. (1995). Method 506: Determination of Phthalate and Adipate Esters in Drinking Water by Liquid-Liquid or Liquid-Solid Extraction and Gas Chromatography with Photoionization Detection.[2][5]

  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[6][7][8]

  • Fankhauser-Noti, A., & Grob, K. (2007).[9] Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: Investigation of the sources, tips and tricks. Analytica Chimica Acta, 582(2), 353-360.

  • Waters Corporation. (2014). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Application Note.

  • Sigma-Aldrich. Empore™ C18 Disk EPA 506 Method Summary.

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Bis(methylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Bis(methylcyclohexyl) phthalate is a chemical compound belonging to the phthalic acid ester family, utilized primarily as a plasticizer to enhance the flexibility and durability of polymers.[1] Its presence in consumer products, optical films, and polarizing sheets necessitates reliable analytical methods for its quantification to ensure product quality and assess potential environmental and human exposure.[1] Like other phthalates, concerns regarding their potential as endocrine disruptors and reproductive toxicants have led to increased scrutiny and regulatory monitoring.[2]

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of this compound. The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol from sample preparation to final analysis. The scientific integrity of this method is established through a discussion of key validation parameters, ensuring trustworthiness and reproducibility.

Principle of the Method: Reversed-Phase Chromatography

The analytical approach is founded on the principles of reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode of chromatography, the analyte is separated based on its hydrophobic character.[3] The stationary phase consists of a nonpolar material, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains, while the mobile phase is a more polar mixture of an aqueous solvent and an organic modifier like acetonitrile or methanol.

This compound, being a relatively nonpolar molecule, will partition between the mobile and stationary phases. Its retention on the nonpolar C18 column is modulated by the proportion of the organic solvent in the mobile phase. A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure efficient elution and sharp, symmetrical peaks.

Quantification is achieved using a UV-Vis or Diode Array Detector (DAD). Phthalates possess a benzene ring, which acts as a chromophore, exhibiting strong absorbance in the ultraviolet spectrum.[4] A wavelength of 225 nm is selected for sensitive detection, as it corresponds to a region of high absorbance for the phthalate ester functional group.[5][6]

Experimental Protocol

Apparatus and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[4]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its proven performance in phthalate separation.

  • Data Acquisition: Chromatography data software (e.g., ChemStation or equivalent).

  • Sample Filtration: 0.45 µm syringe filters (PTFE or nylon).[3]

  • Standard Laboratory Equipment: Analytical balance, volumetric flasks, pipettes, and an ultrasonic bath.

Reagents and Standard Preparation
  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Analytical Standard: this compound (CAS No. 18249-11-1 or 27987-25-3 for undefined methyl position) of known purity (≥98%).[7][8]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C.[9]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1.0, 5.0, 10, 25, and 50 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Water 80:20 v/v). These solutions are used to construct the calibration curve.

Sample Preparation: Extraction from a Polymer Matrix

The following protocol is adapted from the U.S. Consumer Product Safety Commission (CPSC) methodology for extracting phthalates from polymers, ensuring a robust and widely accepted approach.[10]

  • Comminution: Reduce the sample to a small particle size (< 2 mm) to maximize the surface area for extraction.

  • Dissolution: Accurately weigh approximately 0.05 g of the crushed sample into a glass vial.

  • Solvent Addition: Add 5 mL of Tetrahydrofuran (THF) to the vial.

  • Extraction: Agitate the vial (e.g., using a vortex mixer or shaker) until the sample is completely dissolved. This may take from 30 minutes to several hours depending on the polymer.

  • Polymer Precipitation: Add 10 mL of a non-solvent, such as hexane or methanol, to the solution to precipitate the polymer matrix, leaving the phthalates in the supernatant.[10]

  • Clarification: Centrifuge the sample at 4000 rpm for 5 minutes to pellet the precipitated polymer.[9]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[3]

  • Dilution: If necessary, dilute the final extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

Caption: Experimental workflow for phthalate analysis by HPLC.
HPLC-UV Chromatographic Conditions

The conditions outlined below are optimized for the separation and quantification of this compound.

ParameterConditionRationale & Causality
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for phthalates, enabling effective separation from more polar matrix components.
Mobile Phase A Ultrapure WaterThe aqueous component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)The organic modifier; its increasing concentration elutes the analyte from the column.[5]
Gradient Program 0-15 min: 80-100% B15-17 min: 100% B17.1-20 min: 80% B (re-equilibration)A gradient ensures that the analyte elutes as a sharp peak and efficiently cleans the column of late-eluting, highly nonpolar interferences.[11]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure.[5]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the need to avoid column overloading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase.[3]
Detection UV at 225 nmThis wavelength provides high sensitivity for phthalate esters due to the strong absorbance of the benzene ring chromophore.[5][6]

System Validation and Trustworthiness

To ensure the reliability of the analytical results, the method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[3]

  • Linearity: The method demonstrates excellent linearity over the concentration range of 0.5–50 µg/mL. A calibration curve is generated by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be >0.999, indicating a strong linear relationship.[11]

  • Specificity: The specificity is confirmed by the absence of interfering peaks at the retention time of this compound in a procedural blank. Using a DAD allows for peak purity analysis by comparing the UV spectrum of the analyte peak in a sample to that of a pure standard.

  • Precision & Accuracy: Intra-day and inter-day precision are evaluated by analyzing replicate samples at multiple concentration levels. The relative standard deviation (RSD) should be <5%.[11] Accuracy is determined through spike-recovery experiments, with acceptable recovery typically falling within 80–120%.[6]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (3:1 for LOD, 10:1 for LOQ).

Pump Quaternary Pump (Mobile Phase Delivery) Autosampler Autosampler (Sample Injection) Pump->Autosampler Degasser Degasser Degasser->Pump Column Thermostatted C18 Column (Separation) Autosampler->Column Detector UV Detector (225 nm) Column->Detector DataSystem Data System (Chromatogram & Results) Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical flow diagram of the HPLC system components.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the analysis of this compound using HPLC-UV. The methodology, from sample extraction to chromatographic separation and detection, is built upon established and reliable techniques. By explaining the causality behind experimental choices and outlining a clear path for method validation, this guide serves as a trustworthy resource for professionals in research and quality control. The described method is sensitive, specific, and reproducible, making it highly suitable for the routine analysis of this important industrial compound.

References

  • AIS-India. (n.d.). Determination of Phalates by Binary HPLC.
  • Karapanagiotis, I., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Retrieved from [Link]

  • Karapanagiotis, I., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. ResearchGate. Retrieved from [Link]

  • Al-Bazi, S. J., & Slah, H. A. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). SciSpace. Retrieved from [Link]

  • Pardo-Mates, N., et al. (2015). Determination of phthalic acid esters in drinking water and olive oil by ultra-high performance liquid chromatography. Food Additives & Contaminants: Part A. Retrieved from [Link]

  • GERSTEL, Inc. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]

  • Khan, M. S., et al. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Journal of Health and Allied Sciences NU. Retrieved from [Link]

  • Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. Governors State University. Retrieved from [Link]

  • Wang, Y., et al. (2013). Determination of phthalates released from paper packaging materials by solid-phase extraction-high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Retrieved from [Link]

  • Jaworek, K., & Czaplicka, M. (2014). Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). A review of phthalate test methods. International Journal of Research in Engineering and Science. Retrieved from [Link]

  • Analytice. (2018). Determination of DEHP (CAS: 117-81-7) in materials. Retrieved from [Link]

  • VUOS a.s. (n.d.). Determination of Phthalates According to EN 16521. Retrieved from [Link]

  • Wang, J., et al. (2008). Analysis of phthalates via HPLC-UV in environmental water samples after concentration by solid-phase extraction using ionic liquid mixed hemimicelles. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C22H30O4). Retrieved from [Link]

Sources

Application of Bis(methylcyclohexyl) Phthalate as a PVC Plasticizer: Protocols and Performance Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides a comprehensive overview of the application and evaluation of bis(methylcyclohexyl) phthalate as a plasticizer for polyvinyl chloride (PVC). Designed for researchers, scientists, and drug development professionals, this document details the fundamental principles of PVC plasticization, presents step-by-step protocols for formulation and testing, and establishes a framework for comparing its performance against other commercially available plasticizers. While specific performance data for this compound is emerging, this guide equips researchers with the necessary methodologies to conduct a thorough evaluation of its efficacy, thermal stability, migration resistance, and mechanical properties.

Introduction: The Role of Plasticizers in PVC and the Position of this compound

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle, limiting its applications.[1][2] To impart flexibility, durability, and processability, plasticizers are incorporated into the PVC matrix.[3][4][5] These additives, typically non-volatile organic liquids, function by embedding themselves between the long polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[6][7]

For decades, phthalate esters, such as bis(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market due to their cost-effectiveness and excellent performance.[5][8] However, increasing regulatory scrutiny and health concerns regarding low-molecular-weight ortho-phthalates, including potential endocrine disruption and reproductive toxicity, have driven the industry to seek alternatives.[9][10][11][12][13][14][15]

This compound (BMCHP) emerges in this context as a subject of interest. As a phthalate ester with cycloaliphatic (methylcyclohexyl) groups instead of the more common linear or branched alkyl chains, its unique structure warrants investigation. This guide provides the necessary protocols to characterize its performance and determine its suitability as a potential alternative in various PVC applications.

Compound Profile: this compound

This compound is the diester of phthalic acid and methylcyclohexanol. It is important to note that different isomers exist, primarily bis(1-methylcyclohexyl) phthalate and bis(4-methylcyclohexyl) phthalate, which may have distinct CAS numbers and slightly different properties.[16][17][18] Researchers should verify the specific isomer used in their studies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name bis(1-methylcyclohexyl) benzene-1,2-dicarboxylatePubChem[16]
Synonyms Di(methylcyclohexyl) phthalate, BMCHPPubChem[16]
CAS Number 27987-25-3 (isomer non-specific or 1-methyl)PubChem[16]
18249-11-1 (4-methyl isomer)Guidechem[18]
Molecular Formula C₂₂H₃₀O₄PubChem[16]
Molecular Weight 358.5 g/mol PubChem[16]
Appearance Oily Liquid (expected)General Plasticizer Property[5][7]
Boiling Point High (expected, characteristic of plasticizers)General Plasticizer Property[6]
Solubility Insoluble in water; soluble in organic solventsGeneral Phthalate Property[8]

Mechanism of Action: How Plasticizers Modify PVC

The plasticization of PVC is a physical process that enhances polymer chain mobility. This compound, like other plasticizers, integrates into the PVC matrix, disrupting the strong dipole-dipole interactions between the polymer chains (C-Cl bonds). This separation increases the "free volume" within the polymer structure, allowing the chains to slide past one another more easily, which manifests as increased flexibility and a lower glass transition temperature (Tg).[6][7]

Caption: Mechanism of PVC plasticization by this compound.

Experimental Protocols for Evaluation

The following protocols provide a standardized framework for formulating PVC with this compound and evaluating its performance characteristics.

Caption: General experimental workflow for evaluating PVC plasticizers.

Protocol 1: Preparation of Plasticized PVC Sheets

Objective: To prepare standardized, flexible PVC sheets for subsequent testing.

Materials:

  • PVC Resin (e.g., K-value 67-70)

  • This compound (BMCHP)

  • Thermal Stabilizer (e.g., Calcium/Zinc stearate)

  • High-speed mixer

  • Two-roll mill with heating capabilities

  • Compression molder with heating and cooling

  • Analytical balance

Procedure:

  • Formulation: Prepare the formulation based on parts per hundred resin (phr). A typical starting formulation is:

    • PVC Resin: 100 phr

    • Plasticizer (BMCHP): 40-60 phr

    • Ca/Zn Stabilizer: 2-3 phr

  • Premixing: Accurately weigh all components and premix them in a high-speed mixer for 5-10 minutes until a homogeneous dry blend is obtained.

  • Milling: Set the temperature of the two-roll mill to 150-160°C. Add the dry blend to the rolls and allow it to fuse.

  • Compounding: Continuously cut and fold the material on the mill for 5-7 minutes to ensure uniform distribution of all additives.

  • Sheeting: Once a homogeneous, molten sheet is formed, carefully remove it from the mill.

  • Molding: Place the milled sheet into a picture-frame mold of desired thickness (e.g., 1 mm). Compression mold at 165-175°C for 5 minutes under pressure, followed by cool pressing for 5 minutes to solidify the sheet.

  • Conditioning: Store the pressed sheets at standard conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours before testing.[19]

Protocol 2: Evaluation of Mechanical Properties

Objective: To quantify the effect of the plasticizer on the flexibility and strength of the PVC.

Apparatus:

  • Universal Testing Machine (Tensile Tester) with an appropriate load cell.

  • Dumbbell-shaped die cutter (e.g., ASTM D638 Type IV).

  • Shore A Durometer (ASTM D2240).

Procedure:

  • Tensile Strength & Elongation at Break:

    • Cut at least five dumbbell-shaped specimens from the conditioned PVC sheets.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount a specimen in the grips of the Universal Testing Machine.

    • Apply a constant rate of extension (e.g., 50 mm/min) until the specimen breaks.

    • Record the maximum force (to calculate tensile strength) and the extension at break (to calculate elongation).[20][3]

  • Hardness:

    • Stack several layers of the PVC sheet to achieve a minimum thickness of 6 mm.

    • Place the Shore A durometer's presser foot firmly onto the sample surface, ensuring it is parallel.

    • Record the hardness reading within 1-2 seconds of firm contact.

    • Take at least five readings at different positions on the sample and calculate the average.[19]

Protocol 3: Assessment of Thermal Stability

Objective: To evaluate the plasticizer's effect on the thermal degradation resistance of PVC.

Methods:

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA crucible.

    • Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset temperature of degradation (e.g., T₅% weight loss) is a key indicator of thermal stability.[2][4]

  • Static Oven Aging:

    • Cut small, uniform pieces (e.g., 2 cm x 2 cm) of the plasticized PVC sheet.

    • Place the samples on a wire rack in a circulating air oven set to 180°C.

    • Remove samples at regular intervals (e.g., 15, 30, 45, 60 minutes).

    • Observe and record the color change against a standard color scale. Severe discoloration (yellow to black) indicates dehydrochlorination and poor thermal stability.[4][21]

Protocol 4: Determination of Migration Resistance

Objective: To measure the tendency of the plasticizer to leach or evaporate from the PVC matrix.

Methods:

  • Solvent Extraction (Leaching):

    • Cut and accurately weigh several circular discs (e.g., 2 cm diameter) from the PVC sheet (W_initial).

    • Fully immerse each disc in a sealed vial containing a solvent (e.g., n-hexane, a common simulant for fatty contact).

    • Store the vials at a constant temperature (e.g., 50°C) for a set duration (e.g., 24 hours).

    • Remove the discs, gently wipe off excess solvent, and dry them in a vacuum oven at 60°C to a constant weight (W_final).

    • Calculate the percentage weight loss due to plasticizer extraction.[19][22]

  • Volatility (Evaporation):

    • Accurately weigh several PVC discs (W_initial).

    • Place the discs in a circulating air oven at an elevated temperature (e.g., 100°C) for a defined period (e.g., 24 hours).

    • After cooling to room temperature in a desiccator, reweigh the discs (W_final).

    • Calculate the percentage weight loss due to plasticizer volatility.[22]

Performance Evaluation and Comparative Analysis

To assess the viability of this compound, its performance should be benchmarked against established plasticizers. The table below provides typical data for common plasticizers, which can serve as a reference for comparison once data for BMCHP is generated using the protocols above.

Table 2: Typical Performance of Common PVC Plasticizers (at ~50 phr)

ParameterDEHP (Ortho-phthalate)DINP (High MW Phthalate)DOTP (Terephthalate)ATBC (Citrate, Bio-based)
Plasticizing Efficiency
Shore A Hardness~80-85~83-88~85-90~82-87
Tensile Strength (MPa)~15-18~17-20~18-22~16-19
Elongation at Break (%)~300-350~280-330~270-320~320-380
Low-Temperature Flexibility GoodGoodExcellentExcellent
Thermal Stability
Volatility (% wt. loss)ModerateLowVery LowModerate
Migration Resistance
Hexane Extraction (% wt. loss)HighModerateLowLow-Moderate
Regulatory Status Restricted/Scrutinized[13]Less Scrutiny than DEHPGenerally Favorable[5]Generally Favorable (Food/Medical)[19]

Note: These values are illustrative and can vary based on the exact formulation and processing conditions.

Expected Performance of this compound: Based on its chemical structure (a hydrogenated, higher molecular weight phthalate), one might hypothesize that BMCHP could exhibit:

  • Lower Volatility: The bulky, cyclic structure may reduce its tendency to evaporate at high temperatures compared to DEHP.

  • Improved Migration Resistance: The larger molecular size could hinder its mobility within and out of the PVC matrix.

  • Good Compatibility: As a phthalate derivative, it is likely to have good compatibility with PVC.

  • Mechanical Properties: Its plasticizing efficiency (impact on hardness and elongation) would need to be determined experimentally but could be comparable to other high-molecular-weight phthalates like DINP.

Safety and Regulatory Considerations

Any new plasticizer must be evaluated for its toxicological profile. According to aggregated GHS data, this compound may cause skin irritation, and some notifications suggest it may cause allergic skin reactions and is suspected of damaging fertility or the unborn child.[16] It is also listed as a potential endocrine-disrupting compound.[16]

Key Considerations for Researchers:

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.

  • Regulatory Landscape: The use of phthalates in consumer goods, medical devices, and food contact materials is strictly regulated globally (e.g., by REACH in Europe and the FDA in the US).[11] Any application of BMCHP in these areas would require extensive toxicological data and regulatory approval.

  • Alternatives: The industry trend is moving towards non-phthalate and bio-based plasticizers like DOTP, DINCH, and citrates, which generally have more favorable safety profiles.[5][10][19] The performance and safety of BMCHP must be considered in this context.

Conclusion

This compound presents an interesting structural variation on traditional phthalate plasticizers. While it may offer performance benefits such as improved thermal stability and migration resistance, its viability as a modern plasticizer depends critically on a thorough evaluation of its performance, safety, and cost-effectiveness. The protocols and comparative framework provided in this guide offer a robust methodology for researchers to undertake this evaluation, generate reliable data, and contribute to the ongoing development of safer, more effective plasticizers for the polymer industry.

References

  • Singh, A. (2023). Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound.
  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • Bouchoul, B., et al. (2017). Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). Polímeros, 27. [Link]

  • ResearchGate. (n.d.). Migration resistance and volatility resistance of the plasticized PVC. [Link]

  • MDPI. (2025). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. Polymers, 17(4), 834. [Link]

  • Pan, Z., et al. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Omega, 8(20), 18037-18046. [Link]

  • Redalyc. (2017). Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). Polímeros, 27. [Link]

  • Rattin, J., et al. (2026). Rapid Detection of Plasticizer Migration From UV‐Aged PVC Films by DART‐HRMS. Journal of Mass Spectrometry. [Link]

  • MDPI. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Polymers, 14(21), 4627. [Link]

  • ResearchGate. (2025). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. [Link]

  • Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). ACS Omega, 4(6), 9945-9957. [Link]

  • Anda-Flores, et al. (2021). Evaluation of phthalate content and migration from PVC films used for food packaging. Food Packaging and Shelf Life, 29, 100705. [Link]

  • Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. [Link]

  • BASTONE. (2025). Choosing the Right Plasticizer for PVC: A Comprehensive Guide. [Link]

  • Unknown. (n.d.). PLASTICIZERS Properties of Plasticizers Important Plasticizers. [Link]

  • U.S. Food & Drug Administration (FDA). (2024). Phthalates in Food Packaging and Food Contact Applications. [Link]

  • Wikipedia. (n.d.). Bis(2-ethylhexyl) phthalate. [Link]

  • Ineris. (2024). Regulatory information | Phthalates substitution. [Link]

  • Lowell Center for Sustainable Production. (n.d.). Executive Summary. [Link]

  • PubChemLite. (n.d.). This compound (C22H30O4). [Link]

  • Djordjevic, M., et al. (2020). Toxic Effects of the Mixture of Phthalates and Bisphenol A—Subacute Oral Toxicity Study in Wistar Rats. International Journal of Environmental Research and Public Health, 17(3), 753. [Link]

  • Fernández, I., et al. (2024). An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate. Frontiers in Toxicology, 6. [Link]

  • Wang, Y., et al. (2025). Toxicity and mechanism of bis(2-ethylhexyl) phthalate in premature ovarian failure: A network toxicology prediction and molecular docking analysis. Heliyon, 11(8), e34190. [Link]

Sources

Precision Phthalate Analysis in Biological Fluids: A Zero-Background Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phthalate analysis represents a unique paradox in bioanalytical chemistry: the analytes of interest are ubiquitous in the very laboratory environment used to measure them. Unlike standard drug metabolism studies, phthalate analysis is less about sensitivity and more about signal-to-background differentiation .

This guide departs from standard "cookbook" protocols to focus on a Self-Validating System . We prioritize the quantification of phthalate metabolites (e.g., MEHP, MBP) over parent diesters, as metabolites serve as the definitive biomarkers of exposure and are less susceptible to external contamination during sampling.

The "Blank" Paradox: Contamination Control Strategy

Core Principle: You cannot correct for a variable background. You must eliminate it.[1][2] Trustworthiness in phthalate data is defined by the "Process Blank." If your blank contains detectable phthalates, your lower limit of quantification (LLOQ) is compromised, regardless of detector sensitivity.

The "Zero-Blank" Infrastructure

Before touching a sample, the analytical environment must be hardened against plasticizers.

VectorSource of ContaminationMitigation Protocol
Solvents Industrial packaging, bottle capsUse LC-MS Grade solvents only. Test every new lot. Glass-distilled solvents are preferred for ultra-trace work.
Glassware Detergent residues, dustBake at 400°C for 4 hours .[2] Rinse with acetone immediately before use. Cover with aluminum foil (dull side down).
Water Plastic tubing in purification systemsFlush Milli-Q/ELGA systems for 30 mins daily. Install a polishing cartridge at the point of use.
Pipettes Plastic tipsUse glass Pasteur pipettes where possible. If plastic tips are unavoidable, use "Low Retention/Phthalate-Free" certified tips and pre-rinse with methanol.
Caps/Seals PTFE/Silicone septaUse aluminum-lined caps. If using PTFE, ensure the PTFE facing is intact and not punctured repeatedly.
Visualizing Contamination Logic

The following decision tree illustrates the logic required to validate a "clean" system before sample analysis begins.

ContaminationControl Start Start: System Blank Check RunBlank Inject Solvent Blank Start->RunBlank CheckPeak Phthalate Peak > 10% LLOQ? RunBlank->CheckPeak Pass System Validated Proceed to Samples CheckPeak->Pass No Fail Contamination Detected CheckPeak->Fail Yes SourceID Identify Source Fail->SourceID SolventCheck Test Solvent Lot SourceID->SolventCheck Mobile Phase? ColumnCheck Flush Column/LC Lines SourceID->ColumnCheck System Carryover? GlassCheck Re-bake Glassware SourceID->GlassCheck Prep Hardware? SolventCheck->RunBlank Retry ColumnCheck->RunBlank Retry GlassCheck->RunBlank Retry

Figure 1: Critical decision matrix for validating system cleanliness prior to sample analysis.

Sample Preparation: The Biological Matrix

Pre-Analytical Considerations
  • Urine: The primary matrix for exposure assessment. Phthalates are excreted as glucuronide conjugates.

  • Serum/Plasma: Less common due to high lipase activity which can cleave parent diesters (contamination) into monoesters (metabolites), causing false positives. Urine is the gold standard.

  • Storage: Glass vials with aluminum-lined caps. Store at -20°C or lower. Never use plastic cryovials.

Protocol A: Enzymatic Deconjugation (Urine)

Scientific Rationale: Phthalate metabolites (e.g., MnBP, MEHP) are excreted ~80-90% as glucuronides. To quantify the "total" body burden, these must be deconjugated. Critical Enzyme Selection: Use β-glucuronidase from E. coli K12 .[3]

  • Why?Helix pomatia (snail) enzyme contains arylsulfatase and lipase side-activities that can degrade parent phthalates (contamination) into monoesters, artificially inflating results. E. coli is specific to glucuronides.[3]

Step-by-Step Protocol:

  • Thaw urine samples at room temperature and vortex for 30 seconds.

  • Aliquot 1.0 mL of urine into a clean glass tube.

  • Buffer Addition: Add 250 µL of 1.0 M Ammonium Acetate (pH 6.5).

    • Note: pH control is vital for E. coli enzyme efficiency.

  • Enzyme Addition: Add 20 µL of E. coli K12 β-glucuronidase solution (>140 U/mg).

  • Internal Standard: Add 50 µL of isotopically labeled internal standard mix (

    
    -MEHP, 
    
    
    
    -MnBP, etc.).
    • Timing: Adding IS before incubation controls for enzymatic efficiency and matrix effects.

  • Incubation: Seal and incubate at 37°C for 90 minutes in a shaking water bath.

    • Validation: Include a "deconjugation control" (e.g., 4-methylumbelliferyl glucuronide) to verify enzyme activity.

Protocol B: Solid Phase Extraction (SPE)

Method: Offline SPE (High Sensitivity). Cartridge: Polymer-based Hydrophilic-Lipophilic Balance (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.

StepSolvent/ReagentVolumePurpose
1. Condition Methanol (LC-MS Grade)2.0 mLActivates sorbent ligands.
2. Equilibrate Water (0.1% Formic Acid)2.0 mLPrepares column for aqueous sample.
3. Load Deconjugated Urine Sample~1.3 mLAnalytes bind to hydrophobic sorbent.
4. Wash 1 Water (0.1% Formic Acid)2.0 mLRemoves salts and proteins.
5. Wash 2 5% Methanol in Water1.0 mLRemoves hydrophilic interferences.
6. Dry Vacuum (-10 inHg)5 minsCritical to remove residual water.
7. Elute Acetonitrile1.0 mLElutes target metabolites.[4]
8. Evaporate Nitrogen Stream (40°C)To drynessConcentrates sample.
9. Reconstitute 10% Acetonitrile in Water200 µLPrepares for LC injection.

Analytical Methodology (LC-MS/MS)[3][5][6][7][8][9][10][11][12]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI) in Negative Mode .

Chromatographic Conditions
  • Column: Phenyl-Hexyl or C18 (2.1 x 100 mm, 1.7 µm).

    • Insight: Phenyl-Hexyl phases provide better separation of structural isomers (e.g., MnBP vs MiBP) than standard C18.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to avoid salts)

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 5% B

Mass Spectrometry Parameters (MRM)
  • Source Temp: 450°C

  • Spray Voltage: -4500 V

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
MEHP 277.1134.1-24
MnBP 221.177.0-28
MBzP 255.1183.1-20
MECPP 307.1159.1-26

-MEHP (IS)
281.1138.1-24

Note: The product ion m/z 134.1 (Phthalic anhydride) is common for many phthalates, but specificity is achieved via precursor selection and retention time.

Workflow Visualization

The following diagram details the sample preparation logic, highlighting the critical divergence between "Total" and "Free" species analysis.

Workflow cluster_0 Deconjugation Step Sample Urine Sample (-20°C) Mix Vortex & Mix Sample->Mix Buffer NH4OAc Buffer (pH 6.5) Buffer->Mix Enzyme E. coli K12 β-glucuronidase Enzyme->Mix For Total Phthalates IS Internal Std (13C-Labeled) IS->Mix Incubate Incubation 37°C, 90 min Mix->Incubate SPE SPE Cleanup (HLB Cartridge) Incubate->SPE LCMS LC-MS/MS (ESI Negative) SPE->LCMS

Figure 2: End-to-end analytical workflow for the quantification of total phthalate metabolites in urine.

Quality Assurance & Troubleshooting

The "Ghost Peak" (Contamination)
  • Symptom: High signal in method blanks (m/z 277, 221).

  • Root Cause: Leaching from HPLC tubing or mobile phase bottles.

  • Fix: Install a "Delay Column" (C18, 50mm) between the LC pump and the injector. This physically separates the system background (which elutes later due to extra volume) from the sample peak.

Low Recovery
  • Symptom: Internal standard area counts are <50% of neat standard.

  • Root Cause: Matrix suppression or incomplete deconjugation.

  • Fix:

    • Check urine pH before extraction (must be < 6.0 for SPE binding).

    • Verify enzyme activity using a positive control (4-methylumbelliferyl glucuronide).

References

  • Centers for Disease Control and Prevention (CDC). (2023). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine. Method No. 6306.03. [Link]

  • Blount, B. C., et al. (2000).[3] "Levels of Seven Urinary Phthalate Metabolites in a Human Reference Population." Environmental Health Perspectives, 108(10), 979-982. [Link]

  • Silva, M. J., et al. (2007). "Quantification of 22 phthalate metabolites in human urine." Journal of Chromatography B, 860(1), 106-112. [Link]

  • Calafat, A. M., & Needham, L. L. (2008). "Factors affecting the evaluation of biomonitoring data for human exposure assessment." International Journal of Andrology, 31(2), 139-143. [Link]

  • Koch, H. M., et al. (2003). "Internal exposure of the general population to DEHP and other phthalates—determination of secondary and primary phthalate monoester metabolites in urine." Environmental Research, 93(2), 177-185. [Link]

Sources

Application Note: Rheological Characterization of Polymers Containing Bis(methylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rheological testing of polymers plasticized with bis(methylcyclohexyl) phthalate (BMCHP). It is intended for researchers, scientists, and professionals in drug development and material science who are utilizing or developing polymeric formulations where the control of flow behavior is critical. This application note details the underlying principles, provides step-by-step experimental protocols for rotational and oscillatory rheometry, and offers insights into data interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Role of this compound in Polymer Rheology

Polymers are ubiquitous in a vast array of applications, from industrial manufacturing to advanced drug delivery systems.[1] Their mechanical and flow properties are paramount to their processability and end-use performance.[2] Plasticizers are additives that are incorporated into a polymer matrix to increase its flexibility, workability, and reduce its glass transition temperature (Tg).[3][4] This is achieved by the plasticizer molecules positioning themselves between the polymer chains, which reduces the intermolecular forces and enhances chain mobility.[4][5]

This compound (BMCHP), a phthalate ester, is utilized as such a plasticizer.[6][7] The addition of BMCHP to a polymer can significantly alter its rheological profile—the study of how a material deforms and flows in response to an applied force.[1] Understanding these changes is crucial for optimizing processing conditions such as extrusion and injection molding, and for predicting the final properties of the material.[8][9] Rheological measurements provide sensitive insights into the molecular structure and dynamics of the polymer-plasticizer system, including molecular weight, molecular weight distribution, and the extent of polymer-plasticizer interactions.[10][11]

This guide will focus on two primary rheological techniques: rotational rheometry for determining viscosity under shear, and oscillatory rheometry for probing the viscoelastic properties of the material.[12][13]

Materials and Instrumentation

Materials
  • Polymer: The choice of polymer will be application-specific (e.g., Polyvinyl Chloride (PVC), Cellulose Acetate). The polymer should be in a form suitable for processing, such as powder or pellets.

  • This compound (BMCHP): CAS No. 27987-25-3.[6]

  • Solvent (for solution-based preparation): A suitable solvent that dissolves both the polymer and BMCHP without reacting with them.

  • Stabilizers/Antioxidants: To prevent thermal degradation of the polymer during sample preparation and testing at elevated temperatures.

Instrumentation
  • Rotational Rheometer: Equipped with parallel plate or cone-and-plate geometry. The choice of geometry depends on the sample viscosity and the desired shear rate range.[12]

  • Temperature Control Unit: A Peltier or convection-based system capable of maintaining a precise and uniform temperature is essential, as polymer rheology is highly temperature-dependent.[14][15]

  • Melt Blender or Extruder: For solvent-free sample preparation to ensure homogeneous mixing of the polymer and BMCHP.

  • Compression Molder: To prepare solid disk samples of uniform thickness for rheological testing.[16]

  • Vacuum Oven: For drying samples and removing any residual solvent.

Experimental Protocols

Sample Preparation

The method of sample preparation is critical to obtaining reliable and reproducible rheological data. The goal is to create a homogeneous, bubble-free sample.

Protocol 1: Melt Blending (Preferred for Thermoplastics)

  • Drying: Dry the polymer granules or powder in a vacuum oven at a temperature below its glass transition temperature (Tg) for a sufficient time to remove any absorbed moisture.

  • Pre-mixing: Physically pre-mix the desired weight percentages of the polymer and BMCHP in a sealed container.

  • Melt Blending: Process the pre-mixed material in a melt blender or a small-scale extruder at a temperature above the polymer's melting or softening point. The blending time and screw speed should be optimized to ensure a homogenous mixture without causing thermal degradation.

  • Compression Molding: Compression mold the blended material into disks of the appropriate diameter and thickness for the rheometer geometry (e.g., 25 mm diameter, 1-2 mm thickness).[16] This should be done under vacuum to prevent air entrapment.

  • Annealing: Anneal the molded disks below the polymer's Tg to relieve any internal stresses induced during processing.

  • Storage: Store the prepared samples in a desiccator to prevent moisture absorption.

Protocol 2: Solution Casting (for polymers sensitive to thermal degradation)

  • Dissolution: Dissolve the polymer in a suitable solvent. This may require gentle heating and stirring.

  • Addition of Plasticizer: Once the polymer is fully dissolved, add the desired amount of BMCHP to the solution and stir until a homogeneous solution is obtained.

  • Casting: Pour the solution into a flat, non-stick (e.g., Teflon) petri dish.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. This can be followed by drying in a vacuum oven at a moderate temperature to remove all residual solvent.

  • Sample Cutting: Cut a disk of the appropriate diameter from the cast film.

Workflow for Sample Preparation

G cluster_melt Melt Blending Protocol cluster_solution Solution Casting Protocol Dry Dry Polymer Premix Pre-mix Polymer & BMCHP Dry->Premix Blend Melt Blend Premix->Blend Mold Compression Mold Blend->Mold Anneal Anneal Sample Mold->Anneal Store Store in Desiccator Anneal->Store Dissolve Dissolve Polymer Add Add BMCHP Dissolve->Add Cast Cast Solution Add->Cast Evaporate Solvent Evaporation Cast->Evaporate Evaporate->Store

Caption: Sample preparation workflows.

Rotational Rheometry: Steady Shear Viscosity

This test measures the resistance of the material to flow at different shear rates.[13]

Protocol:

  • Instrument Setup:

    • Install the appropriate geometry (e.g., 25 mm parallel plates).

    • Set the desired test temperature and allow the system to equilibrate.

  • Sample Loading:

    • Place the prepared polymer disk onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap (e.g., 1 mm). The molten polymer should slightly overfill the gap.

    • Trim the excess material from the edge of the plate to ensure accurate measurements.

  • Thermal Equilibration: Allow the sample to rest at the test temperature for a few minutes to ensure thermal equilibrium and relaxation of any stresses from loading.

  • Measurement:

    • Perform a shear rate sweep, typically from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

    • Record the shear stress and calculate the viscosity at each shear rate.

  • Data Analysis: Plot the viscosity as a function of the shear rate on a log-log scale.

Oscillatory Rheometry: Viscoelastic Properties

Oscillatory tests apply a small, sinusoidal deformation to the sample and measure the resulting stress response.[12] This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[17]

Protocol 1: Amplitude Sweep (Strain Sweep)

This test is performed first to identify the linear viscoelastic region (LVER), where the material's response is independent of the applied strain.

  • Setup and Loading: Follow steps 1-3 from the rotational rheometry protocol.

  • Measurement:

    • Set a constant frequency (e.g., 1 Hz).

    • Perform a strain sweep from a low strain (e.g., 0.01%) to a high strain (e.g., 100%).

    • Record G' and G'' as a function of strain amplitude.

  • Data Analysis: Identify the range of strain where G' and G'' are constant. All subsequent oscillatory tests should be performed within this strain range.

Protocol 2: Frequency Sweep

This test probes the time-dependent behavior of the material.

  • Setup and Loading: Follow steps 1-3 from the rotational rheometry protocol.

  • Measurement:

    • Set a constant strain amplitude within the LVER determined from the amplitude sweep.

    • Perform a frequency sweep from a high frequency (e.g., 100 rad/s) to a low frequency (e.g., 0.1 rad/s).

    • Record G', G'', and complex viscosity (η*) as a function of angular frequency.

  • Data Analysis: Plot G', G'', and η* versus angular frequency on a log-log scale.

Experimental Workflow for Rheological Testing

G cluster_osc Oscillatory Testing cluster_rot Rotational Testing Start Start: Prepared Sample Disk Load Load Sample & Equilibrate Temperature Start->Load AmpSweep Amplitude Sweep (Determine LVER) Load->AmpSweep ShearSweep Shear Rate Sweep Load->ShearSweep FreqSweep Frequency Sweep (within LVER) AmpSweep->FreqSweep Data Data Analysis & Interpretation FreqSweep->Data ShearSweep->Data G cluster_effects Effects on Polymer Matrix cluster_properties Resulting Rheological Changes BMCHP Increasing BMCHP Concentration Intermol Decreased Intermolecular Forces BMCHP->Intermol Mobility Increased Chain Mobility Intermol->Mobility Tg Reduced Glass Transition Temp (Tg) Mobility->Tg Viscosity Lower Viscosity (η₀) Mobility->Viscosity Elasticity Lower Storage Modulus (G') Mobility->Elasticity Damping Higher Tan Delta (tan δ) Mobility->Damping Relaxation Faster Relaxation (Lower Crossover ω) Mobility->Relaxation

Sources

Troubleshooting & Optimization

Technical Support Center: Eliminating Phthalate Background in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Trace-Level Phthalate Interference Removal

Role: Senior Application Scientist | Status: Operational

Introduction: The "Ghost" in the Machine

Welcome to the Advanced LC-MS Support Center. If you are reading this, you are likely facing a specific nightmare: high-intensity background peaks (often m/z 149, 391, or 413) that persist despite solvent changes, or "ghost" peaks that appear in blank injections with the exact retention time of your analytes.

Phthalates (plasticizers) are ubiquitous.[1][2] They are in your solvent lines, your laboratory air, your gloves, and the caps of your autosampler vials. In high-sensitivity LC-MS/MS (especially in negative mode or when looking for hydrophobic compounds), they can suppress ionization and cause false positives.

This guide moves beyond basic "cleaning" advice. It provides a structural engineering approach to isolating your system from background contamination.

Module 1: Diagnosis – Is it Phthalates?

Before tearing down your LC stack, confirm the enemy. Phthalates exhibit a distinct mass spectral signature.

Q: How do I distinguish phthalate contamination from legitimate sample components?

A: You must look for the "Phthalate Fingerprint." Almost all dialkyl phthalates fragment to form a stable phthalic anhydride ion at m/z 149.0 . If your background peak has a precursor or product ion at 149, it is a phthalate.[3][4][5]

Common Phthalate Signatures (Positive Mode ESI):

CompoundAbbreviationPrecursor Ion [M+H]+Sodium Adduct [M+Na]+Common Fragment
Diethyl phthalate DEP223.1245.1149.0
Dibutyl phthalate DBP279.2301.2149.0
Benzyl butyl phthalate BBP313.2335.291.0, 149.0
Bis(2-ethylhexyl) phthalate DEHP391.3413.3149.0, 167.0
Di-n-octyl phthalate DnOP391.3413.3149.0

Critical Diagnostic Step: Perform a "Zero-Volume" Injection.

  • Run a gradient without injecting a sample (0 µL injection).

  • If the peaks persist, the contamination is coming from the LC Pumping System or Mobile Phase .

  • If the peaks disappear, the contamination is coming from the Injector , Vials , or Sample Prep .

Visual Guide: The Diagnostic Decision Tree

PhthalateDiagnosis Start Unknown Background Peak CheckMass Check MS Spectrum Is m/z 149 present? Start->CheckMass NotPhthalate Likely Not Phthalate (Check PEG/Surfactants) CheckMass->NotPhthalate No IsPhthalate Confirmed Phthalate CheckMass->IsPhthalate Yes ZeroVol Run Zero-Volume (No Injection) Gradient IsPhthalate->ZeroVol Persists Peak Persists ZeroVol->Persists Disappears Peak Disappears ZeroVol->Disappears SourcePump Source: Mobile Phase or LC Pump Seals Persists->SourcePump SourceSample Source: Vials, Caps, or Sample Prep Disappears->SourceSample

Figure 1: Diagnostic logic flow to determine if a peak is a phthalate and locate its origin (System vs. Sample).

Module 2: The Hardware Solution (The Isolator Column)

Q: My solvents are fresh, but I still see phthalates in my blank gradients. How do I stop this?

A: You cannot easily remove phthalates from the LC pump seals or degasser lines.[6] Instead, you must chromatographically delay them.

This is the most effective engineering solution. By installing a "Delay" or "Isolator" column (a short, highly retentive C18 column) between the mixer and the autosampler, you trap the system-born phthalates.

The Mechanism:

  • System Phthalates (from the pump) are trapped on the Isolator Column at the start of the gradient.

  • Sample Phthalates (if you are analyzing them) are injected onto the Analytical Column.

  • As the gradient increases, the Sample Phthalates elute first.

  • The System Phthalates elute significantly later because they had to travel through the Isolator Column first.

Protocol: Installing the Isolator

  • Select Column: Use a short C18 column (e.g., 30mm or 50mm length) with high surface area (e.g., 3µm or 5µm particle size).

  • Placement: Disconnect the tubing connecting the Pump Mixer to the Autosampler .

  • Install: Place the Isolator Column in this gap.

    • Flow Path: Pump → Mixer → [Isolator Column] → Autosampler → Analytical Column → MS.

  • Result: The "Ghost" peak will shift to a later retention time, leaving your analyte window clean.

Visual Guide: Isolator Column Workflow

IsolatorFlow cluster_pump Contaminated Zone (System) Solvent Solvent Bottle (Phthalate Source) Pump LC Pump/Degasser Solvent->Pump Isolator ISOLATOR COLUMN (Traps System Phthalates) Pump->Isolator Contaminants Trapped Here Injector Autosampler (Sample Injection) Isolator->Injector Clean Solvent Gradient Analytical Analytical Column (Separation) Injector->Analytical Sample + Clean Solvent MS Mass Spec Analytical->MS

Figure 2: Schematic of the Isolator Column placement. Note that it cleans the mobile phase before it ever touches the sample.

Module 3: Sample Prep Hygiene (The "Silent" Killers)

Q: I installed an isolator column, but I still see phthalates. Why?

A: If the isolator column didn't fix it, the contamination is entering after the pump—specifically during sample preparation. This is usually due to glassware or plastic consumables.

Troubleshooting Protocol:

  • Glassware Baking (Mandatory for Trace Analysis):

    • Standard washing (even with detergents) is insufficient; detergents often contain surfactants and plasticizers.

    • The Fix: Bake all borosilicate glassware (vials, pipettes) in a muffle furnace at 400°C for 4 hours . This oxidizes and removes all organic residues.

    • Caution: Do not bake volumetric flasks (it alters the volume) or plastic caps.

  • Solvent Selection:

    • Do not use plastic wash bottles. Use glass only.

    • Avoid storing solvents in plastic containers.

    • Tip: Methanol is an aggressive solvent that can leach phthalates from plastic caps more readily than Acetonitrile. Ensure your solvent bottle caps have PTFE (Teflon) liners, not solid plastic.

  • The "Parafilm" Rule:

    • Never use Parafilm to seal your mobile phase bottles or sample vials. Parafilm is a major source of hydrocarbon and plasticizer contamination. Use aluminum foil (dull side down) if a temporary cover is needed, or proper GL45 caps with PTFE liners.

References
  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from

  • Shimadzu Corporation. (2025). Systematic Study of Techniques to Minimize PFAS Background Interferences. (Note: Applies directly to phthalate delay column logic). Retrieved from

  • Sigma-Aldrich. (2008). LC-MS Contaminants and Background Noise. Retrieved from

  • Mac-Mod Analytical. (n.d.). Use of Delay Columns to Resolve Background Interference. Retrieved from

  • University of Wisconsin Carbone Cancer Center. (n.d.). Glassware Washing and Sterilization Protocols. Retrieved from

Sources

Technical Support Center: Bis(methylcyclohexyl) Phthalate (BMP) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: BMP-PUR-001 | Status: Active | Level: Advanced

Welcome to the BMP Purification Hub

Target Analyte: Bis(methylcyclohexyl) phthalate (Technical Grade) CAS: 27987-25-3 (Isomeric Mixture) Application: Dielectric fluids, high-boiling solvents, plasticizers for drug delivery systems.

This guide addresses the transition from Technical Grade (often yellow, acidic, or volatile-rich) to Research/Analytical Grade (>99% purity). Unlike simple solvents, BMP is a viscous mixture of isomers. Purification requires a multi-modal approach targeting three specific impurity classes: Acids, Volatiles, and Chromophores.

Part 1: Diagnostic & Impurity Landscape

Before initiating purification, characterize your starting material. Technical grade BMP often fails due to specific contaminants from the esterification process.

Impurity Profile Table
Impurity ClassSpecific ContaminantsDiagnostic SignRemoval Strategy
Unreacted Volatiles Methylcyclohexanol, WaterPungent odor, cloudiness, BP depression.Vacuum Stripping / Distillation
Acidic Residues Phthalic Acid, Mono-ester (Half-ester), Acid Catalysts (

/PTSA)
High Acid Number (>0.1 mg KOH/g), corrosion.Alkali Wash / Alumina Adsorption
Chromophores Oxidation byproducts, QuinonesYellow to amber coloration (APHA > 50).Activated Carbon / Distillation
Isomeric Variance Cis/Trans isomers, Meta/Para methyl positionsBroad GC peaks (Not an impurity, but a characteristic).N/A (Intrinsic property)

Part 2: Purification Logic Flow

Use this decision tree to determine the necessary workflow based on your material's current state.

BMP_Purification_Logic Start Input: Technical Grade BMP Check_Acid Test: Acid Number (>0.1 mg KOH/g?) Start->Check_Acid Alkali_Wash Protocol A: Alkali Neutralization (Removes Mono-esters/Acids) Check_Acid->Alkali_Wash Yes (High Acid) Check_Color Test: Color/Odor (Yellow or Alcohol smell?) Check_Acid->Check_Color No (Low Acid) Alkali_Wash->Check_Color Vac_Distill Protocol B: High Vacuum Distillation (Removes Volatiles/Color) Check_Color->Vac_Distill Yes (Major Impurities) Carbon_Treat Protocol C: Adsorption (Polishing) (Trace Color Removal) Check_Color->Carbon_Treat No (Minor Color) Final Output: Research Grade BMP Vac_Distill->Final Carbon_Treat->Final

Figure 1: Decision matrix for selecting the appropriate purification module based on initial impurity analysis.

Part 3: Detailed Experimental Protocols

Protocol A: Alkali Neutralization (The "Wet" Method)

Purpose: Elimination of acidic catalysts and mono-esters that cause long-term hydrolysis and instability. Applicability: Use when Acid Number is >0.1 mg KOH/g.

Step-by-Step Workflow:

  • Preparation: Dissolve crude BMP in an equal volume of non-polar solvent (e.g., Toluene or Hexane).

    • Scientific Rationale: BMP is viscous (~100 cP). Dilution reduces viscosity, improving mass transfer between the organic and aqueous phases and preventing stable emulsions [1].

  • Neutralization: Add 10% aqueous Sodium Carbonate (

    
    ) solution. Agitate gently for 30 minutes.
    
    • Caution: Avoid strong bases like NaOH if possible, as they can induce saponification (hydrolysis) of the ester bond itself at high concentrations [2].

  • Separation: Allow layers to settle. Discard the aqueous (bottom) layer containing phthalate salts.

  • Washing: Wash the organic layer twice with deionized water to remove residual salts.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) for 2 hours. Filter.
    
  • Stripping: Remove the solvent (Toluene/Hexane) via rotary evaporation.

Protocol B: High Vacuum Distillation (The "Thermal" Method)

Purpose: The gold standard for removing high-boiling impurities and unreacted alcohol. Applicability: Required for >99% purity.

Critical Parameters:

  • Pressure: < 1.0 mmHg (Essential).

  • Temperature: Expect boiling range 200°C–230°C at 1-2 mmHg. (Atmospheric BP is >400°C; distillation at atmospheric pressure will decompose the molecule).

Workflow:

  • Setup: Short-path distillation head (Vigreux column optional but recommended for alcohol separation).

  • Degassing: Heat to 100°C under weak vacuum (20 mmHg) first.

    • Rationale: Removes dissolved moisture and light volatiles (methylcyclohexanol) that would otherwise cause "bumping" or foaming when high vacuum is applied.

  • Main Fraction: Increase vacuum to maximum (<1 mmHg) and ramp temperature.

    • Foreshot (Discard): First 5-10% (contains residual alcohol).

    • Heart Cut (Keep): Stable temperature plateau.

    • Residue (Discard): Dark, viscous bottom material (polymers/oxidation products).

Part 4: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Issue 1: "My product is cloudy after distillation."

Diagnosis: Moisture contamination or Azeotropic residue. Root Cause: Phthalates are hygroscopic. As the product cools, dissolved water from the atmosphere or wet glassware condenses, forming a micro-emulsion. Solution:

  • Heat the sample to 80°C under vacuum for 1 hour.

  • Pass the warm liquid through a bed of activated molecular sieves (4Å).

  • Prevention: Always vent your vacuum system with dry nitrogen, not ambient air.

Issue 2: "The Acid Number increases after distillation."

Diagnosis: Thermal Degradation (Pyrolysis). Root Cause: Distillation temperature was too high (>250°C) or exposure time was too long. Phthalate esters undergo thermal elimination at high temperatures, generating alkenes and phthalic acid [3]. Solution:

  • Lower the pressure: Achieving 0.1 mmHg allows you to distill at lower temperatures.

  • Switch to Wiped Film Evaporation (WFE): If degradation persists, use WFE to reduce residence time to seconds rather than hours.

Issue 3: "I cannot separate the isomers."

Diagnosis: Misunderstanding of Stereochemistry. Clarification: Technical BMP is a mixture of cis- and trans- isomers of methylcyclohexyl rings, plus meta- and para- positional isomers. Technical Insight: These isomers have nearly identical boiling points. Separation by standard distillation is thermodynamically impossible. Recommendation: If a single isomer is required for crystallographic studies, High-Performance Liquid Chromatography (HPLC) or stereoselective synthesis is required. For general plasticizer/solvent use, the isomeric mixture is the standard state.

Issue 4: "Persistent yellow color despite distillation."

Diagnosis: Carryover of quinone-like oxidation bodies. Solution:

  • Adsorption Polish: Dissolve the distilled product in hexane (1:1).

  • Add Activated Charcoal (10% w/w) and Neutral Alumina (5% w/w) .

  • Reflux for 1 hour, filter through Celite, and strip solvent.

  • Rationale: Carbon targets conjugated color bodies; Alumina scavenges polar oxidation debris [4].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Staples, C. A., et al. "The environmental fate of phthalate esters: A literature review." Chemosphere 35.4 (1997): 667-749. (Mechanisms of hydrolysis and stability).

  • Giam, C. S., et al. "Phthalic Acid Esters." Anthropogenic Compounds. Springer, Berlin, Heidelberg, 1984. 67-142.
  • Sullivan, K.F., et al. "Adsorption of Phthalic Acid Esters from Water by Activated Carbon." Journal of Environmental Engineering (1982).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. High-vacuum distillation presents implosion risks; use appropriate shielding.

Validation & Comparative

A Comparative Performance Analysis for Formulation Scientists: Bis(methylcyclohexyl) phthalate vs. DEHP as Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Navigating the Shift Beyond DEHP

For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the benchmark plasticizer for flexible polyvinyl chloride (PVC), prized for its efficiency and low cost.[1][2][3] However, a significant body of evidence has raised substantial concerns regarding its toxicological profile, leading to stringent regulatory restrictions and a market-driven demand for safer alternatives.[3][4][5][6] This guide provides a detailed technical comparison between DEHP and a potential alternative, Bis(methylcyclohexyl) phthalate.

This analysis is designed for researchers, material scientists, and drug development professionals who require a nuanced understanding of plasticizer performance beyond simple data sheets. We will dissect the performance characteristics, permanence, and toxicological landscapes of these two compounds, supported by established experimental protocols, to empower informed decisions in sensitive applications such as medical devices, laboratory tubing, and specialized polymer formulations.

Foundational Properties: A Molecular Snapshot

The performance of a plasticizer is intrinsically linked to its molecular structure and resulting physical properties. DEHP is an ortho-phthalate ester derived from a branched-chain alcohol, 2-ethylhexanol.[7] this compound is also a phthalate ester but incorporates a cyclic aliphatic structure. This structural difference is fundamental to their varying performance characteristics, particularly in permanence and toxicology.

Below is a comparative summary of their core chemical and physical properties.

PropertyBis(2-ethylhexyl) phthalate (DEHP) This compound
Synonyms Diethylhexyl phthalate, Dioctyl phthalateEdenol 344
CAS Number 117-81-7[7]27987-25-3[8][9]
Molecular Formula C₂₄H₃₈O₄[7]C₂₂H₃₀O₄[8][10]
Molecular Weight 390.56 g/mol [11]358.47 g/mol [8][10]
Chemical Structure Ortho-phthalate ester with branched alkyl chainsPhthalate ester with methylcyclohexyl groups
Appearance Colorless, viscous liquid[7]Data not specified, likely a viscous liquid
Water Solubility Insoluble[7]Data not specified, expected to be very low
Visualizing the Molecular Architectures

The structural diagrams below, rendered in DOT language, highlight the key difference: the branched aliphatic side chains of DEHP versus the cyclic rings of this compound.

Chemical_Structures cluster_DEHP DEHP Structure cluster_BMCP This compound Structure dehp_img dehp_img bmcp_img bmcp_img

Caption: Molecular structures of DEHP and this compound.

Head-to-Head Performance Evaluation in PVC

A plasticizer's value is determined by its ability to impart flexibility and durability to a polymer matrix.[12] The primary metrics for evaluation are plasticizing efficiency, permanence (resistance to loss), and the resulting mechanical and thermal properties of the final compound.

Plasticizing Efficiency

Plasticizer efficiency is a measure of how much plasticizer is required to achieve a desired level of flexibility.[12] This is most commonly quantified by the reduction in the glass transition temperature (Tg) of the polymer.[13] A more efficient plasticizer will achieve a target Tg or hardness with a lower concentration (phr - parts per hundred resin).

Performance MetricDEHP This compound Technical Commentary
Typical Loading (phr) for flexible PVC 30 - 60Data not available, requires empirical testingDEHP is known for its high efficiency and good compatibility with PVC.[14] The cyclic structure of this compound may influence its compatibility and, therefore, its efficiency.
Effect on Glass Transition Temp. (Tg) Significant reductionRequires experimental determinationThe primary function of a plasticizer is to lower the Tg, transitioning the polymer from a rigid to a flexible state.[12]
Hardness (Shore A) at 40 phr ~85-90Requires experimental determinationHardness is inversely related to plasticizer efficiency; a lower Shore A value indicates greater softening.[15]
Permanence: A Critical Factor for Safety and Longevity

Permanence describes the ability of a plasticizer to remain within the polymer matrix over the product's lifespan.[16] Poor permanence leads to material embrittlement and, more critically, the release of the plasticizer into the surrounding environment, a primary concern for DEHP.[4][12]

Permanence MetricDEHP This compound Technical Commentary
Migration Resistance LowExpected to be HigherDEHP is notorious for its high migration and leaching rates, especially into fatty foods and medical solutions.[4][7][17][18] Generally, plasticizers with larger, more rigid structures (like cyclic groups) exhibit lower migration.
Extraction Resistance ModerateExpected to be HigherResistance to removal by solvents and oils is critical. DEHP's lipophilic nature facilitates its extraction into fatty substances.[1][7] The cyclohexyl rings should increase solvent resistance.
Volatility LowExpected to be Low to ModerateVolatility, or loss upon heating, is related to vapor pressure. DEHP has a low vapor pressure, making it suitable for many applications.[2] The slightly lower molecular weight of this compound might result in slightly higher volatility, which needs to be verified.
Impact on Mechanical & Thermal Properties

The choice of plasticizer directly influences the final mechanical and thermal characteristics of the plasticized material.

PropertyPVC Plasticized with DEHP PVC Plasticized with this compound
Tensile Strength GoodRequires experimental determination
Elongation at Break High (>300%)Requires experimental determination
Low-Temperature Flexibility GoodRequires experimental determination

Standardized Experimental Protocols for Comparative Analysis

To ensure scientific integrity and generate reliable comparative data, standardized testing methodologies are essential. The following section outlines the core experimental workflows for evaluating plasticizer performance.

Workflow for Comprehensive Plasticizer Evaluation

The following diagram illustrates a logical workflow for comparing two plasticizers from initial formulation to final performance assessment.

Plasticizer_Evaluation_Workflow cluster_testing 4. Performance Testing prep 1. Material Preparation - PVC Resin - Plasticizer A (DEHP) - Plasticizer B (BMCP) - Stabilizers comp 2. Compounding - Dry blend components - Melt mix using a two-roll mill - Standardize phr loading prep->comp Formulation mold 3. Sample Molding - Compression mold sheets for testing (e.g., ASTM D638) comp->mold Homogenized Compound mech_test 4a. Mechanical Testing - Tensile Strength (ASTM D638) - Elongation - Hardness (ASTM D2240) mold->mech_test Test Specimens therm_test 4b. Thermal Analysis - DSC for Tg (ASTM D3418) - Brittleness Temp (ASTM D746) mold->therm_test perm_test 4c. Permanence Testing - Volatility (ASTM D1203) - Solvent Extraction (ASTM D1239) mold->perm_test analysis 5. Data Analysis & Comparison - Tabulate results - Compare efficiency, permanence, and physical properties mech_test->analysis therm_test->analysis perm_test->analysis

Caption: Standardized workflow for comparative evaluation of plasticizer performance.

Protocol 1: Determining Glass Transition Temperature (Tg) via DSC

Objective: To measure the plasticizing efficiency by quantifying the depression of the glass transition temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticized PVC compound into a standard aluminum DSC pan.

  • Instrument Setup: Use a calibrated Differential Scanning Calorimeter (DSC).

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Perform a first heating scan from 25°C to 120°C at a rate of 10°C/min to erase thermal history.

    • Cool the sample rapidly to -80°C.

    • Perform a second heating scan from -80°C to 120°C at 10°C/min.

  • Data Analysis: Determine the Tg from the midpoint of the transition in the heat flow curve from the second heating scan. A lower Tg indicates higher plasticizing efficiency.[15][16]

Protocol 2: Evaluating Plasticizer Migration via Solvent Extraction

Objective: To quantify the permanence of the plasticizer by measuring its resistance to extraction by a solvent.

  • Sample Preparation: Cut a 2x2 inch square from the compression-molded sheet and record its initial weight (W_initial).

  • Extraction: Fully immerse the sample in a sealed container with a specified solvent (e.g., hexane for non-polar extraction, 50% ethanol for polar extraction) at a controlled temperature (e.g., 50°C) for a set duration (e.g., 24 hours).

  • Drying: Remove the sample, gently pat dry, and place it in a vacuum oven at 60°C until a constant weight is achieved.

  • Measurement: Record the final weight (W_final).

  • Calculation: Calculate the percent weight loss due to extraction: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100. A lower percentage indicates better extraction resistance.

Toxicology and Regulatory Landscape: The Decisive Factor

The primary driver for replacing DEHP is its well-documented adverse health profile. A thorough comparison must weigh performance against safety and regulatory compliance.

Toxicological/Regulatory AspectDEHP This compound
Carcinogenicity Classified as "reasonably anticipated to be a human carcinogen" (HHS) and a "probable human carcinogen" (EPA, Group B2).[4][5]No classification by major agencies found. Requires further study.
Endocrine Disruption Known endocrine disruptor, particularly impacting the male reproductive system.[6][19][20]Listed as a potential endocrine disrupting compound by some sources.[10] Lacks extensive in-vivo data compared to DEHP.
Reproductive/Developmental Toxicity Associated with adverse reproductive outcomes and developmental effects in animal studies.[4][7][19][21]Data is limited.
Regulatory Status Heavily restricted. Listed as a substance of very high concern (SVHC) under EU REACH, restricted in children's products (CPSIA), and listed under California's Proposition 65.[3][4]Listed on the Australian Inventory of Industrial Chemicals.[10] Not subject to the same widespread, stringent regulations as DEHP.
Tolerable Daily Intake (TDI) TDI established by WHO at 25 µg/kg body weight.[5]No TDI established by major regulatory bodies.
Decision Framework: Balancing Performance and Safety

For formulation scientists, selecting a plasticizer is a multi-faceted decision. The following flowchart provides a logical path for this process.

Plasticizer_Decision_Flowchart decision decision start Start: New Formulation Requirement app_req Define Application Requirements: - Mechanical Properties - Temperature Range - Chemical Exposure start->app_req reg_check Is the application for Medical, Food Contact, or Childcare? app_req->reg_check use_alt Prioritize Low Migration & Low Toxicity Alternatives (e.g., Non-Phthalates, BMCP) reg_check->use_alt Yes consider_dehp DEHP may be a legacy option for industrial, non-sensitive uses (Cost-driven decision) reg_check->consider_dehp No perf_eval Conduct Performance Evaluation (Efficiency, Permanence, Mechanical) use_alt->perf_eval consider_dehp->perf_eval select_bmcp Select this compound (or other alternative) if performance and safety criteria are met perf_eval->select_bmcp select_dehp Select DEHP only if regulatory and safety constraints allow perf_eval->select_dehp final_choice Final Plasticizer Selection select_bmcp->final_choice select_dehp->final_choice

Caption: Decision flowchart for plasticizer selection based on application needs.

Conclusion and Scientific Recommendation

The comparison between DEHP and this compound highlights a classic industry challenge: balancing legacy performance with modern safety and regulatory demands.

  • DEHP remains a highly efficient and cost-effective plasticizer, but its utility is severely limited by its profound toxicological concerns and the resulting regulatory web.[2][4][5] Its high rate of migration and leaching makes it unsuitable for nearly all applications involving human contact, particularly in the medical and food packaging sectors.[17][18]

  • This compound , based on structure-property principles, presents a potentially compelling alternative. Its cyclic structure is anticipated to offer significantly improved permanence, reducing the critical risks of migration and extraction. However, there is a clear and urgent need for comprehensive experimental data to validate its plasticizing efficiency, mechanical performance, and thermal properties relative to DEHP. While its toxicological profile appears more favorable due to the lack of widespread alerts, it is less studied than DEHP, and it is listed as a potential endocrine disruptor, warranting a cautious approach and further investigation.[10]

Recommendation for Researchers: For any new formulation, especially in regulated or sensitive fields, DEHP should be considered a restricted material to be avoided. This compound and other modern alternatives (e.g., terephthalates like DOTP, citrates) should be the primary candidates for evaluation.[11][22] It is imperative that researchers conduct the validation studies outlined in this guide to build a robust data package on these alternatives. This will ensure that the selected plasticizer not only meets performance specifications but also satisfies the increasingly stringent safety standards demanded by regulators and consumers worldwide.

References

  • How to Evaluate Plasticizer Compatibility: Methods, Metrics, and Industry Standards. (2026, February 10). Google Cloud.
  • Di(2-ethylhexyl)phthalate (DEHP). (2024, November 5). The Center for Health, Environment & Justice.
  • DEHP – Knowledge and References. Taylor & Francis.
  • Massachusetts Chemical Fact Sheet. TURI.
  • Bis(2-ethylhexyl) phthalate. Wikipedia.
  • Polymer Plasticization: Theories, Types, Process & Key Factors. (2024, July 5). SpecialChem.
  • Table 7-1, Regulations and Guidelines Applicable to DEHP. Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI.
  • What is DEHP? Where is it used? Why is it used? (2023, January 23). U.S. Plastic Corp.
  • How to Choose the Right Plasticizer for Your Polymer Application. (2025, July 3). Patsnap Eureka.
  • Di-2-Ethylhexyl Phthalate (DEHP) Toxicity: Organ-Specific Impacts and Human-Relevant Findings in Animal Models & Humans - Review. Cureus.
  • This compound. PubChem - NIH.
  • How Do You Test for Plasticizer Migration. (2025, October 4). BASTONE.
  • Plasticizer Performance and Evaluation: PVC Application Focus. (2025, September 25). KingStar Mold.
  • Di-(2-ethylhexyl) phthalate (DEHP) Toxicological Summary Sheet. (2015, November). Minnesota Department of Health.
  • 27987-25-3(this compound) Product Description. ChemicalBook.
  • Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. (2023, May 23). PMC.
  • A Comparative Guide to the Plasticizing Efficiency of Cyclohexyl Benzoate and Phthalate Esters. Benchchem.
  • This compound. CAS Common Chemistry.
  • THE MIGRATION OF PHTHALATES FROM PACKAGING INTO FOOD DEPENDING ON THE HEAT PROCESSING AND FAT CONTENT OF MEAT PRODUCTS. MendelNet.
  • DOTP vs DEHP: A Technical Comparison for Manufacturing Professionals. (2025, November 28). BASTONE.
  • Latest Medical Plasticizers Materials Evolving to Meet the Challenge. (2012, April 9). SpecialChem.
  • 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B. Redalyc.org.
  • DEHP, bis(2)-ethylhexyl phthalate, alters gene expression in human cells: possible correlation with initiation of fetal developmental abnormalities. (2006, December 15). PubMed.
  • Toxic Effects of the Mixture of Phthalates and Bisphenol A—Subacute Oral Toxicity Study in Wistar Rats. (2020, January 23). MDPI.

Sources

Comparative toxicity study of bis(methylcyclohexyl) phthalate and DINP

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of Bis(methylcyclohexyl) phthalate and Diisononyl phthalate (DINP) . It is designed for researchers and drug development scientists evaluating plasticizer toxicity profiles, specifically focusing on the structure-activity relationships (SAR) that drive differential adverse outcome pathways (AOPs).

Executive Summary

The toxicological divergence between this compound and DINP illustrates a critical principle in phthalate toxicology: ester tail structure dictates the mode of action.

  • This compound (CAS 27987-25-3) carries a Category 1B Reproductive Toxicity classification (H360). Its cyclic ester structure mimics the potent anti-androgenic properties of Dicyclohexyl phthalate (DCHP), making it a high-hazard candidate for endocrine disruption affecting fetal development.

  • DINP (CAS 28553-12-0) is a High Molecular Weight (HMW) phthalate. While it exhibits lower reproductive toxicity potential, it acts as a hepatic system toxicant via Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    )  activation, leading to liver hypertrophy and tumors in rodent models.
    

Recommendation: For applications requiring low reproductive hazard (e.g., medical devices, pediatric drugs), DINP is the superior alternative to this compound, though non-phthalate alternatives (e.g., DINCH) are increasingly preferred.

Chemical Identity & Structure-Activity Relationship (SAR)

The biological activity of phthalates is strictly governed by the length and shape of the alcohol ester groups.

FeatureThis compoundDiisononyl Phthalate (DINP)
CAS Number 27987-25-328553-12-0 / 68515-48-0
Molecular Structure Aromatic core + Cyclic ester tails (Methylcyclohexyl)Aromatic core + Long-chain branched alkyl tails (C9)
Solubility (Log Kow) Moderate (~5-6)High (8.8 - 9.0)
Metabolic Pathway Rapid hydrolysis to Mono(methylcyclohexyl) phthalate (MMeCHP)Hydrolysis to Monoisononyl phthalate (MINP) + Oxidative metabolites
Key SAR Insight Cyclic tails facilitate binding to androgen-synthesis enzymes, mimicking "Transitional Phthalates" (e.g., DEHP, DBP).Long alkyl chains prevent tight binding to androgen receptors but activate hepatic PPAR

due to fatty acid mimicry.
Visualization: Structural Impact on Toxicity

The following diagram illustrates how the ester tail configuration directs the molecule toward either Endocrine Disruption or Hepatic Toxicity.

PhthalateSAR Phthalate Phthalate Core (1,2-Benzenedicarboxylic acid) CyclicTail Cyclic Ester Tail (Methylcyclohexyl) Phthalate->CyclicTail + Methylcyclohexanol AlkylTail C9 Branched Alkyl Tail (Isononyl) Phthalate->AlkylTail + Isononanol Endocrine Endocrine Disruption (Anti-Androgenic) CyclicTail->Endocrine High Affinity (Steroidogenesis Enzymes) ReproTox Reproductive Toxicity (H360: Fertility/Fetus) Endocrine->ReproTox AlkylTail->Endocrine Steric Hindrance (Low Affinity) Hepatic Hepatic Activation (PPAR-alpha) AlkylTail->Hepatic Fatty Acid Mimicry LiverTox Liver Hypertrophy (Tumor Promotion) Hepatic->LiverTox

Caption: SAR divergence: Cyclic tails (Red) drive reproductive toxicity, while long alkyl chains (Blue) drive hepatic toxicity.

Toxicological Profile Comparison

A. Reproductive & Developmental Toxicity (The Critical Differentiator)[1][2]
  • This compound:

    • Classification: Repr. 1B (May damage fertility or the unborn child).[1]

    • Mechanism: Acts as a "Phthalate Syndrome" inducer. The monoester metabolite inhibits fetal testicular testosterone biosynthesis by targeting enzymes like Cyp11a1 (side-chain cleavage enzyme) and Cyp17a1 .

    • Clinical Outcome: Reduced anogenital distance (AGD) in male offspring, nipple retention, and hypospadias.

  • DINP:

    • Classification: Generally not classified as a Category 1 reproductive toxicant (often unclassified or Cat 2 depending on jurisdiction).

    • Mechanism: Weak anti-androgenic activity. High molecular weight prevents effective interaction with steroidogenic enzymes.

    • Data Benchmark: In multi-generation studies, DINP shows reproductive effects only at massive doses (>750 mg/kg/day), whereas cyclic phthalates often show effects at <50-100 mg/kg/day.

B. Hepatic & Systemic Toxicity
  • DINP:

    • Primary Hazard: Hepatocarcinogenicity in rodents.

    • Mechanism: DINP is a potent Peroxisome Proliferator . It binds to PPAR

      
      , causing proliferation of peroxisomes and induction of enzymes like Acyl-CoA Oxidase (ACOX1) . This leads to oxidative stress and hepatocellular carcinoma in rats/mice.
      
    • Human Relevance: Low. Humans express less PPAR

      
       and are refractory to peroxisome proliferation, making this a species-specific hazard.
      
  • This compound:

    • Liver effects are secondary to its reproductive hazards and typically manifest as metabolic stress rather than potent peroxisome proliferation compared to DINP.

Experimental Protocols for Validation

To empirically verify the toxicity difference between these two compounds, the following self-validating protocols are recommended.

Protocol A: Assessment of Anti-Androgenic Potential (Fetal Testosterone Assay)

Target: Verifying the high toxicity of this compound.

  • Model System: Pregnant Sprague-Dawley rats (n=5 per group).

  • Dosing: Administer vehicle (corn oil), this compound (500 mg/kg), and DINP (500 mg/kg) via oral gavage on Gestation Day (GD) 14–18 .

  • Sample Collection: On GD 18, euthanize dams; collect fetal testes.

  • Ex Vivo Incubation: Incubate homogenized testes in media containing hCG for 3 hours.

  • Quantification: Measure Testosterone production via LC-MS/MS.

  • Expected Result:

    • This compound: >50% reduction in testosterone vs. control (Positive for Phthalate Syndrome).

    • DINP: <10% reduction or non-significant change (Negative/Weak).

Protocol B: Peroxisome Proliferation Assay (PPAR Activation)

Target: Verifying the hepatic mode of action of DINP.

  • Model System: Male Wistar rats or PPAR

    
    -humanized mice.
    
  • Dosing: 14-day oral gavage (Vehicle vs. 1000 mg/kg DINP vs. 1000 mg/kg Bis-MeCy).

  • Enzyme Assay: Isolate liver microsomes.

  • Biomarker: Measure Cyanide-insensitive Palmitoyl-CoA Oxidase activity spectrophotometrically (oxidation of leuco-dichlorofluorescein).

  • Expected Result:

    • DINP: 5–10 fold increase in oxidase activity (Strong PPAR

      
       agonist).
      
    • This compound: Mild increase (1–2 fold) due to general metabolic load.

Visualization: Adverse Outcome Pathways (AOP)

AOP cluster_0 This compound Pathway cluster_1 DINP Pathway BMP_Exp Exposure BMP_Met Metabolite: Mono-ester BMP_Exp->BMP_Met BMP_Mol Inhibition of Cyp11a1/Cyp17a1 BMP_Met->BMP_Mol BMP_Cell Reduced Fetal Testosterone BMP_Mol->BMP_Cell BMP_Organ Testicular Dysgenesis BMP_Cell->BMP_Organ DINP_Exp Exposure DINP_Rec Activation of PPAR-alpha DINP_Exp->DINP_Rec DINP_Gene Induction of ACOX1/Cyp4a DINP_Rec->DINP_Gene DINP_Cell Peroxisome Proliferation DINP_Gene->DINP_Cell DINP_Organ Liver Hypertrophy/Tumors DINP_Cell->DINP_Organ

Caption: Distinct AOPs: Bis-MeCy targets steroidogenesis (Red), while DINP targets hepatic metabolism (Blue).

Summary Data Table

ParameterThis compoundDINP
Primary Hazard Class Reproductive 1B (H360)Carcinogen 2 (H351 - Suspected)
Target Organ Testes, Developing FetusLiver, Kidney
NOAEL (Repro) Estimated < 50 mg/kg/day (Based on DCHP analog)> 500 mg/kg/day
NOAEL (Systemic) ~20 mg/kg/day (General toxicity)88-100 mg/kg/day (Liver/Kidney)
Endocrine Disruption High (Anti-androgenic)Low / Equivocal
Regulatory Status Highly Restricted (SVHC candidate)Restricted in toys; Allowed in other PVC

References

  • European Chemicals Agency (ECHA). (2025). Substance Information: this compound (CAS 27987-25-3) - C&L Inventory.[2][3] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: this compound.[3][4][5] Retrieved from [Link]

  • U.S. Consumer Product Safety Commission (CPSC). (2014). Toxicity Review of Diisononyl Phthalate (DINP).[2] Retrieved from [Link]

  • National Toxicology Program (NTP). (2003). NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Diisononyl Phthalate (DINP). Retrieved from [Link]

  • Saillenfait, A. M., et al. (2009). Structure–activity relationship for the developmental toxicity of a series of phthalic acid esters in rats.Toxicological Sciences. (Contextual reference for Cyclic vs Alkyl phthalate toxicity).

Sources

A Researcher's Guide to Certified Reference Materials for Bis(methylcyclohexyl) Phthalate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. When quantifying potential leachables like bis(methylcyclohexyl) phthalate (BMCHP), the quality of the reference material underpins the validity of the entire data set. This guide provides an in-depth comparison of available reference materials for BMCHP, explains the critical differences between material grades, and offers a practical framework for selecting and validating standards to ensure data integrity in a regulated environment.

The Analytical Challenge: Isomer Ambiguity in BMCHP

This compound is not a single chemical entity but typically a complex mixture of isomers. The position of the methyl group on the cyclohexyl ring (ortho, meta, or para) significantly impacts its physicochemical properties and chromatographic behavior. This presents a substantial analytical challenge.

Commercially, you may encounter materials with different identifiers:

  • CAS 27987-25-3: Refers to the isomer mixture where the methyl position is undefined[1][2][3][4]. Using a standard with this CAS number for quantitative analysis can introduce significant error if the isomeric ratio of the standard does not precisely match that of the analyte in the sample.

  • CAS 18249-11-1: Specifically identifies Bis(4-methylcyclohexyl) phthalate , a single, well-defined isomer[2][3][4].

This distinction is critical. For robust, reproducible, and defensible analytical methods, utilizing a well-characterized, single-isomer standard is strongly preferred. This guide will focus on the reference materials available for the specific isomer, Bis(4-methylcyclohexyl) phthalate.

The Gold Standard: Defining a True Certified Reference Material (CRM)

Before comparing products, we must define the benchmark. A Certified Reference Material (CRM) is far more than just a high-purity chemical. Its production and certification are governed by the rigorous international standard, ISO 17034: General requirements for the competence of reference material producers [5][6][7][8].

An ISO 17034-accredited CRM provides the highest level of quality assurance and metrological traceability[5][9]. Key characteristics that distinguish a true CRM include:

  • Certified Value: A property value (e.g., purity or concentration) with a stated uncertainty.

  • Metrological Traceability: The certified value is linked to national or international standards (e.g., NIST, SI units) through an unbroken chain of comparisons[5][10].

  • Uncertainty Budget: A comprehensive statement of uncertainty that accounts for all potential sources of error in the characterization process, including material homogeneity and stability[5][9][10].

  • Comprehensive Certificate of Analysis: A document that includes the certified value, its uncertainty, a statement of traceability, and details on homogeneity and stability studies[9].

Using a true CRM provides full confidence that the standard is produced competently and is metrologically sound, a critical requirement for laboratories accredited under ISO 17025[9][10].

Comparative Analysis: Commercial Standards vs. the CRM Benchmark

A direct market survey reveals a scarcity of products explicitly marketed as "ISO 17034 Certified Reference Materials" for Bis(4-methylcyclohexyl) phthalate. The most prominent available product is a high-quality analytical standard.

Let's compare this commercial standard to the ideal CRM benchmark:

FeatureISO 17034 Certified Reference Material (CRM) Available Analytical Standard (e.g., LGC DRE-C16173900)
Governing Standard ISO 17034 for production; ISO 17025 for testing[7][8].Characterization performed under an ISO 17025 quality system[4].
Certified Value Required . Stated property value (e.g., 99.8%) with an associated uncertainty (e.g., ± 0.1%)[5].Purity value is provided on the Certificate of Analysis, but a formal uncertainty budget may not be included.
Metrological Traceability Required . Unbroken chain of comparisons to a national or international standard[5][10].Traceability is established through calibrated instrumentation and validated methods, but may not be formally linked to a primary standard for this specific compound.
Uncertainty Budget Required . A comprehensive budget covering all error sources[5][9].Typically not provided. The stated purity is based on the results of the analytical characterization.
Homogeneity & Stability Required . Formal studies are conducted and documented to ensure vial-to-vial consistency and stability over time[9].Assumed to be homogeneous and stable based on production processes and chemical knowledge, but extensive study data may not be public.
Certificate of Analysis ISO 17034-compliant certificate with all the above information.Provides product identity, lot number, purity/assay result, and analytical method used[3].

Expert Insight: The available analytical standard from a reputable supplier like LGC is a high-quality material suitable for many research applications. Its characterization under an ISO 17025 framework ensures reliable identification and purity assessment[4][11]. However, for applications requiring the highest level of metrological certainty—such as the qualification of a secondary, in-house working standard for GMP release testing—the absence of a stated uncertainty and formal traceability chain means it cannot be used as a primary reference material without further qualification by the end-user.

The Alternative: Qualifying an In-House Secondary Reference Standard

When a full CRM is unavailable, regulatory guidelines from the FDA and international bodies like the ICH provide a clear path forward: qualifying an in-house (or secondary) reference standard[1][12][13][14]. This process establishes the suitability of a high-purity material for its intended analytical purpose.

The goal is to thoroughly characterize a batch of material to confirm its identity, purity, and potency, creating a well-documented standard that is traceable to your own validated procedures.

The following diagram illustrates the decision workflow for selecting a reference material.

start Start: Need to Quantify This compound check_crm Is an ISO 17034 CRM for the specific isomer available? start->check_crm use_crm Purchase and Use CRM. Follow supplier instructions. (Highest Traceability) check_crm->use_crm  Yes check_analytical Is a well-characterized analytical standard available from a reputable supplier? check_crm->check_analytical No end_point Proceed with Validated Analysis use_crm->end_point purchase_analytical Purchase Analytical Standard (e.g., LGC product) check_analytical->purchase_analytical  Yes source_high_purity Source highest purity material available. Obtain supplier CoA. check_analytical->source_high_purity No qualify_inhouse Qualify as In-House Secondary Standard. (See Protocol Below) purchase_analytical->qualify_inhouse qualify_inhouse->end_point source_high_purity->qualify_inhouse

Choosing the right reference material for your application.

Experimental Protocol: Qualification of an In-House BMCHP Standard

This protocol outlines a comprehensive approach to qualify a candidate material of Bis(4-methylcyclohexyl) phthalate as a secondary reference standard, aligning with FDA and ICH principles[12][15][16][17].

Objective:

To confirm the identity and establish the purity of a candidate material for use as an in-house quantitative standard. Purity will be assigned using a mass balance approach.

Identity Confirmation (Orthogonal Methods)
  • 1. Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the candidate material.

    • Compare the spectrum to a known reference spectrum or theoretical bond frequencies. The fingerprint region must show a strong correlation.

  • 2. Mass Spectrometry (MS):

    • Analyze the material using GC-MS or LC-MS.

    • Confirm the molecular ion ([M]+ or [M+H]+) matches the theoretical mass of C22H30O4 (358.47 g/mol ).

    • The fragmentation pattern should be consistent with the structure of bis(4-methylcyclohexyl) phthalate.

  • 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm that the chemical shifts, integrations, and coupling patterns are consistent with the known structure. This is a powerful tool for unambiguous structure confirmation.

Purity Determination (Mass Balance Approach)

The potency of the standard is calculated as 100% minus the sum of all significant impurities.

Potency (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-Combustible Impurities)

  • 1. Organic Impurities (HPLC-UV):

    • Method: Develop a stability-indicating HPLC method with UV detection capable of separating the main peak from all process-related impurities and potential degradants.

    • Procedure:

      • Prepare a solution of the candidate material at a suitable concentration (e.g., 1.0 mg/mL).

      • Inject the solution into the HPLC system.

      • Integrate all impurity peaks.

      • Calculate the total percentage of organic impurities using area percent normalization (assuming all impurities have the same response factor as the main peak).

    • Acceptance Criteria: Total organic impurities should be minimal (e.g., ≤ 0.2%).

  • 2. Water Content (Karl Fischer Titration):

    • Method: Volumetric or coulometric Karl Fischer titration.

    • Procedure: Accurately weigh a portion of the candidate material and titrate to determine the water content.

    • Acceptance Criteria: Water content should be low (e.g., ≤ 0.1%).

  • 3. Residual Solvents (Headspace GC-MS):

    • Method: USP <467> or equivalent headspace GC-MS method.

    • Procedure: Analyze the material for any potential solvents used in the final purification steps of its synthesis.

    • Acceptance Criteria: Total residual solvents should be below established safety limits and analytically insignificant (e.g., ≤ 0.1%).

  • 4. Non-Combustible Impurities (Residue on Ignition / Sulfated Ash):

    • Method: USP <281> or equivalent.

    • Procedure: Accurately weigh a sample, ignite it, and heat in a muffle furnace until all carbon is removed. The weight of the remaining residue represents the inorganic impurity content.

    • Acceptance Criteria: Residue on ignition should be negligible (e.g., ≤ 0.05%).

Final Qualification and Documentation
  • Calculate Potency: Sum the percentages of all impurities and subtract from 100% to assign a final potency value to the reference standard.

  • Create a Certificate of Analysis: Document all test results, methods used, assigned potency, storage conditions, and a re-test date.

  • Storage and Management: Store the qualified standard in desiccated, sealed vials at a controlled temperature (e.g., 2-8°C), protected from light. Maintain a logbook for its use.

The following diagram outlines the experimental workflow for this qualification process.

cluster_identity Identity Confirmation cluster_purity Purity (Mass Balance) id_ir IR Spectroscopy calculate Calculate Potency: 100% - Σ(Impurities) id_ir->calculate id_ms Mass Spectrometry (MS) id_ms->calculate id_nmr NMR Spectroscopy id_nmr->calculate purity_hplc Organic Impurities (HPLC-UV) purity_hplc->calculate purity_kf Water Content (Karl Fischer) purity_kf->calculate purity_gc Residual Solvents (Headspace GC-MS) purity_gc->calculate purity_roi Inorganic Impurities (Residue on Ignition) purity_roi->calculate start Receive Candidate Reference Material start->id_ir start->id_ms start->id_nmr start->purity_hplc start->purity_kf start->purity_gc start->purity_roi document Create Certificate of Analysis & Establish Storage/Retest Date calculate->document end_point Qualified In-House Reference Standard document->end_point

Experimental workflow for qualifying an in-house standard.

Conclusion and Recommendations

  • For research and development purposes , this analytical standard can often be used directly, provided the method is properly validated.

  • For quality control and regulatory submissions in pharmaceutical development , it is best practice to formally qualify this material as an in-house secondary reference standard. The protocol provided in this guide offers a robust framework for this process, ensuring that your analytical data is built on a foundation of scientific rigor and is fully defensible.

By understanding the nuances of reference materials and implementing a thorough qualification process, researchers can mitigate risks associated with analytical uncertainty and ensure the highest confidence in their results.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][12][15]

  • Reagecon. ISO 17034 Certified Reference Materials (CRMs). [Link][9]

  • Academia.edu. Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry Pharmaceutical Quality/CMC. [Link][13]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][18]

  • GSC. ISO 17034. [Link][5]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link][17]

  • (2020). Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. [Link][16]

  • ISO.org. (2023). ISO 17034 Guide to International Standards for Reference Material Producers. [Link][6]

  • NATA. Reference Materials Producers (ISO 17034) Accreditation. [Link][7]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link][1]

  • ANAB. Reference Material Producer Accreditation | ISO 17034. [Link][8]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. [Link][19]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link][20]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link][21]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link][22]

  • IUPAC. HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. [Link][23]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link][24]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link][17]

  • ResearchGate. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link][25]

  • LGC Group. Reference standards, research chemicals & proficiency testing. [Link][11]

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Inter-Laboratory Validation of Phthalate Determination Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Paradox

In the analysis of phthalate esters (PAEs), the primary challenge is not sensitivity—it is ubiquity. Unlike rare metabolites, phthalates are everywhere: in the solvent bottles, the septa of your autosampler, the O-rings of your HPLC pump, and the laboratory air.

This guide moves beyond standard operating procedures (SOPs) to address the Inter-Laboratory Validation of phthalate methods. We compare the industry-standard GC-MS (CPSC/ISO) approach against the modern LC-MS/MS workflow. The central thesis of this guide is that background contamination management —not detector sensitivity—is the governing variable for inter-laboratory reproducibility (RSDR).

Part 1: The Core Challenge – "The Blank" as a Variable

In collaborative trials, the most common failure mode is not the inability to detect the analyte, but the inability to distinguish the analyte from the system background.

The Contamination Vectors
  • GC-MS Vector: Septa bleed and solvent impurities.[1]

  • LC-MS/MS Vector: The "Ghost Peak" phenomenon where plasticizers leach from the LC tubing and pump seals, accumulating at the head of the column during equilibration.

Expert Insight: In inter-laboratory studies, laboratories that fail to implement a "Delay Column" in LC-MS/MS or rigorous glassware baking (400°C) in GC-MS consistently produce false positives, skewing the Z-scores and inflating the Horwitz Ratio (HorRat).

Part 2: Methodological Showdown – GC-MS vs. LC-MS/MS

Below is a comparative performance analysis based on aggregated inter-laboratory data for regulated phthalates (e.g., DEHP, DBP, BBP).

Comparative Performance Matrix
FeatureGC-MS (EI) LC-MS/MS (ESI)
Standard Method CPSC-CH-C1001-09.4 / ISO 8124-6ISO 16181 / Internal SOPs
Primary Matrix Polymers (PVC), Toys, CoatingsBiological Fluids (Urine/Serum), Food
LOD (Typical) 1–5 mg/kg (ppm)0.1–1.0 ng/mL (ppb)
Linearity (

)
> 0.995 (10–1000 ppm)> 0.999 (0.5–500 ppb)
Recovery 85–110% (Solvent Extraction)90–105% (Isotope Dilution)
Inter-Lab RSD (

)
5–15% (High Conc.)10–25% (Trace Level)
Major Limitation Thermal degradation of labile phthalates; requires derivatization for metabolites.Isobaric Interference: System background co-elutes with analyte.
Critical Control Glassware Baking: 400°C for 4 hrs.Delay Column: Physical separation of pump background.

Part 3: The "Delay Column" Mechanism (LC-MS/MS)

For researchers moving to LC-MS/MS for high-sensitivity validation, the Delay Column is non-negotiable. It is a self-validating system component that physically separates the LC system's leached phthalates from the sample's phthalates.

Visualization: The Delay Column Workflow

The following diagram illustrates how the delay column traps system contaminants, forcing them to elute after the sample analytes, despite being the same chemical species.

DelayColumnMechanism cluster_0 Chromatographic Result Solvent Mobile Phase (Contaminated) Pump LC Pump (Leaches Phthalates) Solvent->Pump DelayCol DELAY COLUMN (Traps System Phthalates) Pump->DelayCol Background Phthalates Injector Sample Injector (Adds Sample) DelayCol->Injector Retarded Background AnalyticalCol Analytical Column (Separation) Injector->AnalyticalCol Sample + Retarded Background MS Mass Spec (Detection) AnalyticalCol->MS Result Peak 1: Sample Analyte (t=5 min) Peak 2: System Background (t=7 min) MS->Result

Caption: Schematic of LC-MS/MS setup with a Delay Column. Note how system background is chromatographically delayed relative to the sample analyte.[2]

Part 4: Detailed Experimental Protocols

Protocol A: GC-MS (The CPSC Standard)

Best for: Regulatory compliance of solid materials (toys, medical devices).

1. Sample Preparation:

  • Cryogenically mill the sample (PVC/Polymer) to <2mm particle size.

  • Weigh 0.05g of sample into a pre-cleaned glass vial.

2. Extraction (The Dissolution-Precipitation Method):

  • Add 5 mL Tetrahydrofuran (THF) . Sonicate for 30 mins until dissolved.

  • Critical Step: Add 10 mL Hexane (or Acetonitrile) dropwise to precipitate the PVC polymer matrix while keeping phthalates in solution.

  • Allow to settle (or centrifuge at 3000 rpm for 5 min).

  • Filter supernatant through a 0.45 µm PTFE filter.

3. GC-MS Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[3]

  • Inlet: 290°C, Splitless (or 1:10 split for high conc).

  • Carrier: Helium at 1.0 mL/min.

  • SIM Mode: Monitor ions m/z 149 (base peak), 205, 223, 279.

  • Internal Standard: Benzyl Benzoate or d4-DEHP.

Protocol B: LC-MS/MS (The High-Sensitivity Method)

Best for: Trace analysis in biological fluids or environmental water.

1. System Setup:

  • Delay Column: C18 Short column (30-50mm) placed between Pump and Injector.

  • Analytical Column: Phenyl-Hexyl or C18 (100mm x 2.1mm).[4]

2. Sample Preparation (Urine/Serum):

  • Enzymatic deconjugation: Add

    
    -glucuronidase to 1 mL urine; incubate at 37°C for 90 min.
    
  • Solid Phase Extraction (SPE): Condition HLB cartridge. Load sample. Wash with 5% Methanol. Elute with Acetonitrile.

3. MS/MS Parameters (MRM):

  • Ionization: ESI Positive/Negative (analyte dependent).

  • Transitions:

    • DEHP: 391.3

      
       149.1 (Quant), 391.3 
      
      
      
      167.1 (Qual).
    • Note: The transition to 149 is non-specific; use secondary ions for confirmation in complex matrices.

Part 5: Inter-Laboratory Validation Workflow

To validate these methods across laboratories, a rigorous statistical framework is required. We utilize the Horwitz Ratio (HorRat) to determine if the inter-laboratory variance is acceptable.[5][6][7]

Statistical Criteria
  • Repeatability (

    
    ):  Precision within a single lab.[3] Target: < 10%.
    
  • Reproducibility (

    
    ):  Precision between labs. Target: Dependent on concentration (Horwitz curve).
    
  • HorRat Value:

    
    .
    
    • 0.5 – 2.0: Acceptable.

    • > 2.0: Method is not reproducible (likely contamination issues).

Validation Logic Diagram

This workflow ensures that outliers are removed before final method certification.

InterLabValidation Start Homogenized Sample Batch (Spiked Matrix) Distrib Distribution to 8+ Labs Start->Distrib Analysis Lab Analysis (n=5 reps) GC-MS or LC-MS/MS Distrib->Analysis DataColl Data Collection Analysis->DataColl Outlier Outlier Tests (Cochran's & Grubbs') DataColl->Outlier Decision Outliers Detected? Outlier->Decision Remove Remove Outlier Lab Decision->Remove Yes Calc Calculate RSD_R & HorRat Decision->Calc No Remove->Outlier Final Method Validated (HorRat 0.5 - 2.0) Calc->Final HorRat < 2.0 Fail Method Failure (Check Contamination) Calc->Fail HorRat > 2.0

Caption: Statistical workflow for Inter-Laboratory Validation, utilizing Cochran/Grubbs outlier tests and HorRat criteria.

References

  • CPSC-CH-C1001-09.4 . Standard Operating Procedure for Determination of Phthalates. U.S. Consumer Product Safety Commission.[8][9] Link

  • ISO 8124-6:2018 . Safety of toys — Part 6: Certain phthalate esters in toys and children's products. International Organization for Standardization. Link

  • Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry. Link

  • Shimadzu Application Note . Analysis of Phthalate Esters using LC-MS/MS with Delay Column. Link

  • Restek Corporation . Phthalate Analysis: GC-MS vs LC-MS/MS Selection Guide. Link

Sources

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